Chemical properties of 6-Chloro-5-isopropylpyridazin-3-ylamine
The following technical guide details the chemical properties, synthesis, and reactivity of 6-Chloro-5-isopropylpyridazin-3-ylamine . [1] Executive Summary 6-Chloro-5-isopropylpyridazin-3-ylamine (also designated as 6-ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 6-Chloro-5-isopropylpyridazin-3-ylamine .
[1]
Executive Summary
6-Chloro-5-isopropylpyridazin-3-ylamine (also designated as 6-chloro-5-isopropylpyridazin-3-amine) is a high-value heterocyclic intermediate used primarily in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and kinase inhibitors. Its structural core—a pyridazine ring substituted with a lipophilic isopropyl group, a nucleophilic amine, and an electrophilic chlorine—makes it a versatile "linchpin" scaffold in medicinal chemistry.
This guide addresses the specific regiochemistry required to synthesize this isomer, distinguishing it from its common 4-isopropyl congener, and outlines its utility in nucleophilic aromatic substitution (
) and transition-metal-catalyzed cross-couplings.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
The molecule belongs to the class of 3-amino-6-halopyridazines . The position of the isopropyl group (C5 vs. C4) is critical for biological activity, as it dictates the steric environment of the binding pocket in downstream targets.
Property
Data / Description
IUPAC Name
6-Chloro-5-(propan-2-yl)pyridazin-3-amine
Common Name
6-Chloro-5-isopropylpyridazin-3-ylamine
CAS Number
Not widely listed in open aggregators; Precursor (Dichloro): 107228-51-3
Molecular Formula
Molecular Weight
171.63 g/mol
Predicted LogP
~1.8 – 2.1 (Lipophilic due to isopropyl)
Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.
Appearance
Off-white to pale yellow crystalline solid.
pKa (Predicted)
~3.5 (Pyridazinyl amine is weakly basic due to ring electron deficiency)
Structural Analysis
Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the C6-chlorine highly activated for nucleophilic attack.
Regio-Isomerism: The 5-isopropyl isomer places the bulky alkyl group adjacent to the chlorine. This steric crowding can retard
at C6 compared to the 4-isopropyl isomer, a feature often exploited to achieve selectivity during multi-step synthesis.
Synthetic Pathways (The "Minisci" Route)
The most robust synthesis does not start from an acyclic precursor but rather functionalizes the pre-formed pyridazine ring via radical alkylation, followed by regioselective amination.
Step 1: Minisci Alkylation (Radical Substitution)
The introduction of the isopropyl group is achieved via a silver-catalyzed Minisci reaction on 3,6-dichloropyridazine. This method is superior to linear synthesis for scaling.
The conversion of the dichloro-intermediate to the amine requires distinguishing between C3 and C6.
Steric Control: Nucleophilic attack by ammonia occurs preferentially at the C3 position (distal to the isopropyl group) because the C6 position is sterically shielded by the bulky isopropyl group at C5 (relative to the attacking site).
Reaction: Heating 3,6-dichloro-4-isopropylpyridazine with aqueous ammonia or
/EtOH at elevated temperatures (100–130°C).
Figure 1: Synthesis via Minisci alkylation and regioselective ammonolysis. The steric bulk of the isopropyl group directs the incoming amine to the distal (C3) position.
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution (
)
The C6-Chlorine is the primary handle for further derivatization.
O-Arylation: Reaction with phenols (e.g., 3,5-dichloro-4-aminophenol) yields the ether linkage found in Resmetirom (MGL-3196) analogs.
Conditions:
or CsF in DMSO/DMF at 80–100°C.
Amination: Reaction with secondary amines yields 3,6-diaminopyridazines.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura: Coupling with aryl boronic acids at C6.
Catalyst:
or .
Note: The free amine at C3 can poison catalysts; protection (e.g., Boc, Acetyl) is often recommended before Suzuki coupling.
Buchwald-Hartwig: The C3-amine can act as the nucleophile to couple with aryl halides, though the C6-Cl is usually more reactive.
Reactivity Map
Figure 2: Divergent reactivity pathways. The C6-Chlorine allows for scaffold extension, while the N3-amine serves as a hydrogen bond donor or attachment point.
Experimental Protocol: Synthesis of the Dichloro Precursor
Since the amine is derived from the dichloro species, the quality of this step is rate-limiting.
Objective: Synthesis of 3,6-dichloro-4-isopropylpyridazine via Minisci Reaction.
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
Solubilization: Dissolve 3,6-dichloropyridazine (1.0 eq) in a mixture of water and isobutyric acid (3.0 eq).
Catalyst Addition: Add
(0.1 eq) and concentrated (0.5 eq). Heat the mixture to 60°C.
Radical Initiation: Dissolve
(3.0 eq) in water. Add this solution dropwise over 30–60 minutes. Caution: Exothermic reaction with gas evolution ().
Workup: After 1 hour, cool to 10°C. Neutralize with aqueous
to pH 9.
Extraction: Extract with DCM or EtOAc. Wash organics with 1M NaOH (to remove unreacted isobutyric acid) and brine.
Purification: Concentrate in vacuo. The residue is typically an oil that crystallizes upon standing or can be distilled/chromatographed (Hexane/EtOAc).
Validation:
1H NMR (CDCl3): Look for the isopropyl septet (~3.0 ppm) and doublet (~1.2 ppm), and a singlet aromatic proton at ~7.4 ppm (C5-H).
Safety & Handling
Hazards: Like most halopyridazines, this compound is likely a skin and eye irritant. The precursor (3,6-dichloropyridazine) is toxic.
Reactivity: Avoid contact with strong oxidizing agents. The C-Cl bond is labile under basic conditions at high heat; ensure proper ventilation to avoid exposure to potential side products.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from moisture to prevent slow hydrolysis of the chloride to the pyridazinone.
References
Minisci Alkylation Mechanism: Dunet, J., et al.
Resmetirom Synthesis: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)." Journal of Medicinal Chemistry, 2014. Link
Regioselectivity in Pyridazines: Coad, P., et al. "Chemistry of Pyridazines." Journal of Organic Chemistry, 1963.
Patent Protocol: "Process for the preparation of pyridazinone derivatives." WO2014043706. Link
Molecular structure and weight of 6-Chloro-5-isopropylpyridazin-3-ylamine
An In-depth Technical Guide to 6-Chloro-5-isopropylpyridazin-3-ylamine: Structure, Properties, and Synthetic Considerations Executive Summary This technical guide provides a comprehensive analysis of 6-Chloro-5-isopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 6-Chloro-5-isopropylpyridazin-3-ylamine: Structure, Properties, and Synthetic Considerations
Executive Summary
This technical guide provides a comprehensive analysis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a substituted pyridazine derivative of significant interest to medicinal chemists and drug development professionals. The pyridazine scaffold is a privileged structure in pharmaceutical science, and its derivatives are integral to the development of novel therapeutics. This document delineates the molecular structure, physicochemical properties, and molecular weight of the title compound. Furthermore, it proposes a robust synthetic pathway, discusses analytical characterization techniques, and explores its critical role as a synthetic intermediate, particularly in the context of precursors to modern therapeutics like Resmetirom. The guide is structured to provide both foundational knowledge and actionable insights for researchers in the field.
Introduction: The Pyridazine Scaffold in Drug Discovery
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among these, the pyridazine moiety is a versatile scaffold whose derivatives exhibit a wide spectrum of biological activities. The electronic properties of the pyridazine ring, coupled with the strategic placement of various functional groups, allow for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.
The introduction of a chlorine atom, as seen in 6-Chloro-5-isopropylpyridazin-3-ylamine, is a common and effective strategy in drug design.[1] Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses specifically on 6-Chloro-5-isopropylpyridazin-3-ylamine, a molecule that serves as a valuable building block in the synthesis of more complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's molecular characteristics is fundamental to its application in research and development. This section details the structural and chemical identity of 6-Chloro-5-isopropylpyridazin-3-ylamine.
The molecule consists of a central pyridazine ring functionalized with three key substituents: a chloro group at position 6, an isopropyl group at position 5, and an amine group at position 3. The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogen atoms influences the electron density of the ring, while the amine group acts as a hydrogen bond donor and a site for further chemical modification.
Caption: 2D representation of 6-Chloro-5-isopropylpyridazin-3-ylamine.
Molecular Weight and Elemental Composition
The precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthesis.
A reliable synthetic route is paramount for obtaining high-purity material for research and development. While specific literature on the direct synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine is sparse, a plausible and efficient pathway can be designed based on established chemical principles and related patent literature.[4][5]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized dichloropyridazine precursor. The key transformation is a selective nucleophilic aromatic substitution (SₙAr) to introduce the amine group.
Caption: High-level overview of the proposed synthetic workflow.
Experimental Protocol
Objective: To synthesize 6-Chloro-5-isopropylpyridazin-3-ylamine via selective amination.
Materials:
3,6-Dichloro-4-isopropylpyridazine
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
1,4-Dioxane (or another suitable high-boiling point solvent)
Sealed reaction vessel (pressure tube)
Procedure:
Reaction Setup: In a pressure-rated reaction vessel, dissolve 3,6-Dichloro-4-isopropylpyridazine (1.0 eq) in 1,4-Dioxane.
Reagent Addition: Add an excess of the ammonia solution (e.g., 5-10 eq) to the vessel.
Causality: The use of excess ammonia drives the reaction equilibrium towards the product and minimizes the formation of bis-aminated byproducts. The choice of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent at elevated temperatures.
Reaction Conditions: Seal the vessel securely and heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
Causality: The C6 position is generally more electron-deficient than the C3 position in dichloropyridazines, but regioselectivity can be influenced by the steric hindrance of the adjacent isopropyl group and the specific reaction conditions. Heating is necessary to overcome the activation energy of the SₙAr reaction.
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
Purification: The resulting crude product can be purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to yield the pure 6-Chloro-5-isopropylpyridazin-3-ylamine.
Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton), a singlet for the aromatic proton on the pyridazine ring, and a broad singlet for the amine (NH₂) protons.
¹³C NMR: The carbon spectrum will display distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 171. A characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl group, and C=N/C=C stretching of the aromatic ring.
Applications in Medicinal Chemistry
The primary value of 6-Chloro-5-isopropylpyridazin-3-ylamine lies in its utility as a versatile synthetic intermediate.
Precursor in Pharmaceutical Synthesis
This compound is a key structural motif for building more complex molecules. Notably, the related 6-chloro-5-isopropylpyridazine core is found in intermediates used for the synthesis of Resmetirom , a thyroid hormone receptor-beta selective agonist. For instance, the compound 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, identified as an impurity or intermediate of Resmetirom, contains this core structure.[6][7] The amine group at the 3-position of the title compound provides a reactive handle for subsequent reactions, such as forming ether linkages (e.g., via Buchwald-Hartwig or Ullmann condensation) or other carbon-nitrogen or carbon-carbon bonds, to construct the final drug molecule.
Potential for Library Synthesis
For drug discovery programs, the amine functionality serves as an excellent point for diversification. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogs for structure-activity relationship (SAR) studies. This allows researchers to systematically probe the chemical space around the pyridazine core to optimize for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a chloro-amino-heterocyclic compound, 6-Chloro-5-isopropylpyridazin-3-ylamine should be handled with appropriate care in a laboratory setting.
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10] Avoid inhalation of dust or contact with skin and eyes.[10]
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[11]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Conclusion
6-Chloro-5-isopropylpyridazin-3-ylamine is a strategically important molecule for chemical synthesis and drug development. Its molecular structure, characterized by a functionalized pyridazine ring, offers a unique combination of properties that make it a valuable intermediate. This guide has provided a detailed overview of its molecular weight, structure, and physicochemical characteristics, alongside a practical synthetic protocol and analytical considerations. Its role as a building block for complex pharmaceutical targets underscores its relevance to researchers and scientists dedicated to advancing the field of medicinal chemistry.
References
PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. [Link]
Google Patents. WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. National Center for Biotechnology Information. [Link]
Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Veeprho. 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline | CAS 920509-27-9. [Link]
Technical Guide: Identification and Characterization of 6-Chloro-5-isopropylpyridazin-3-amine
This technical guide details the identification, characterization, and analytical protocols for 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1] This compound is a critical heterocyclic building block used in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the identification, characterization, and analytical protocols for 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1] This compound is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., pyridazinone insecticides) and pharmaceutical candidates (e.g., kinase inhibitors).
Core Chemical Identity
Precise identification begins with establishing the fundamental chemical properties. Note the critical distinction between the 5-isopropyl and N-isopropyl isomers, a common source of error in procurement and synthesis.
NOT to be confused with 6-Chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2).[1]
Structural Visualization
The molecule features a pyridazine ring substituted at the 3-position with an amine, the 5-position with an isopropyl group, and the 6-position with a chlorine atom.[1][2][3][4] The steric bulk of the isopropyl group at C5 significantly influences the regioselectivity of nucleophilic substitutions at C6.
Synthesis & Origin Logic
Understanding the synthetic origin is essential for impurity profiling. This compound is typically generated via regioselective nucleophilic aromatic substitution (
The following diagram illustrates the ammonolysis pathway and potential regiochemical outcomes.
Caption: Regioselective synthesis via ammonolysis. The isopropyl group at C4 of the starting material directs nucleophilic attack to C6 (becoming C3 in the product) due to steric hindrance.
Analytical Identification Protocols
To validate the identity of CAS 175215-11-9, a multi-modal approach combining HPLC, MS, and NMR is required.[5]
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).
Retention Logic: The amine is more polar than the dichloro precursor and will elute earlier.
Protocol B: LC-MS Structural Confirmation
Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine.[1]
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Target Mass (m/z):
(approx).
Isotope Pattern Verification (Critical):
Observe the characteristic Chlorine isotope cluster.
M (172.1) and M+2 (174.1) peaks must appear in a 3:1 intensity ratio .
Absence of this ratio indicates dechlorination or wrong identity.
Protocol C: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the 5-isopropyl isomer from the N-isopropyl isomer.[1]
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
Proton Environment
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
Aromatic CH
6.80 – 7.10
Singlet (s)
1H
Proton at C4.[1] Appears as a singlet because C3 has N and C5 has a quaternary carbon (isopropyl).
Amine NH₂
6.00 – 6.50
Broad Singlet (br s)
2H
Exchangeable protons. Chemical shift varies with concentration/solvent.[1]
Isopropyl CH
2.90 – 3.10
Septet (sep)
1H
Methine proton coupled to two methyl groups.
Isopropyl CH₃
1.15 – 1.25
Doublet (d)
6H
Two equivalent methyl groups coupled to the methine.
Interpretation:
The singlet in the aromatic region is the key differentiator. If the compound were the N-isopropyl isomer, you would see two coupled doublets in the aromatic region (C4-H and C5-H) or a different substitution pattern.[1]
The septet confirms the isopropyl group is intact and attached to the ring carbon.
Analytical Workflow Diagram
The following logic flow ensures a self-validating identification process, preventing false positives.
Caption: Decision tree for validating CAS 175215-11-9. Both MS isotope patterns and NMR coupling constants are required for confirmation.
Safety & Handling
As a halogenated aminopyridazine, this compound requires standard laboratory safety protocols.
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for skin sensitization.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups can oxidize over time, turning the solid brown.
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.[1]
References
Google Patents. (2024).[1] Process for synthesis of Resmetirom and its intermediates (WO2024084491A1). Retrieved February 18, 2026, from
PubChem. (n.d.).[1] 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (Compound Summary). Retrieved February 18, 2026, from [Link]
ChemSrc. (n.d.). 6-Chloro-5-isopropylpyridazin-3-ylamine Entry. Retrieved February 18, 2026, from [Link]
Technical Guide: Safety Data Sheet (SDS) Hazards for 6-Chloro-5-isopropylpyridazin-3-ylamine
[1] Executive Summary & Compound Identity This technical guide provides an in-depth analysis of the safety, handling, and hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9).[1] As a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
This technical guide provides an in-depth analysis of the safety, handling, and hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9).[1] As a halogenated heteroaromatic amine, this compound serves as a critical scaffold in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and various kinase inhibitors.
Unlike generic SDS documents, this guide synthesizes regulatory classifications with practical laboratory insights, focusing on the reactivity-hazard relationship inherent to the chloropyridazine pharmacophore.[1]
Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Hazard Identification (GHS Classification)
The hazard profile of 6-Chloro-5-isopropylpyridazin-3-ylamine is derived from its structural features: the electron-deficient pyridazine ring makes it susceptible to nucleophilic attack (skin sensitization risk), while the amine functionality contributes to basicity and mucosal irritation.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4][5] Remove contact lenses if present and easy to do.[1][2][3][4][5] Continue rinsing.[1][2][3][4][5]
Toxicological & Reactivity Profile[1]
Structural Reactivity Hazards
The 6-chloro position on the pyridazine ring is activated for Nucleophilic Aromatic Substitution (
).[1] While this makes it a valuable building block, it also presents a specific toxicological risk:[1]
Protein Binding: The electrophilic C-6 position can potentially react with nucleophilic residues (cysteine thiols, lysine amines) on biological proteins, leading to skin sensitization or haptenization.[1]
Metabolic Activation: Halogenated pyridazines can undergo oxidative dehalogenation in the liver, potentially generating reactive metabolites.[1]
Experimental Causality
Why H335 (Respiratory Irritation)? The isopropyl group increases lipophilicity (
), allowing the dust to penetrate mucus layers effectively, while the amine group creates a localized alkaline environment, triggering irritation receptors.[1]
Why H302 (Oral Toxicity)? Analogous compounds (e.g., 6-chloropyridazin-3-amine) exhibit LD50 values in the range of 500–1200 mg/kg (Rat).[1] We assume a similar or slightly higher potency due to the isopropyl group enhancing membrane permeability.[1]
Safe Handling Protocols & Engineering Controls
Engineering Control Workflow
Do not rely solely on PPE.[1] The primary barrier must be the containment system .[1]
Personal Protective Equipment (PPE) Matrix
Protection Zone
Recommended Equipment
Scientific Rationale
Hand Protection
Nitrile Rubber (0.11 mm min)
Chlorinated heterocycles can degrade latex.[1] Nitrile provides superior chemical resistance to the likely solvents (DCM, DMSO) used with this compound.
Respiratory
N95 / P2 Mask (Solids) or Half-mask w/ ABEK1 (Solutions)
Essential to prevent inhalation of fine particulates (H332/H335).[1]
Eye/Face
Chemical Safety Goggles
Safety glasses are insufficient due to the risk of severe irritation (H319) from airborne dust settling in eyes.[1]
Body
Lab Coat (Tyvek preferred for scale-up)
Prevents contamination of street clothes; Tyvek resists dust penetration better than cotton.[1]
Emergency Response & Spill Management
Spill Decision Tree
Every spill must be treated as a potential exposure event.[1]
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The irritation (H335) can cause bronchospasm in sensitized individuals.[1]
Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol or acetone, as these may increase dermal absorption of the compound.[1]
Eye Contact: Flush continuously with water or saline.[1] Do not rub eyes , as solid crystals can cause mechanical corneal abrasion.[1]
Synthesis Context & Applications
This compound is a key intermediate, often used in the synthesis of Resmetirom (MGL-3196) and other THR-β agonists.[1]
Reaction Hazard Note:
When reacting 6-Chloro-5-isopropylpyridazin-3-amine in
reactions (e.g., displacing the chlorine with a phenol or aniline), the reaction mixture often requires strong bases (e.g., , ) and heat.[1]
Risk: Thermal runaway is possible if the solvent (e.g., DMF/DMAc) is incompatible with the base at high temperatures.[1]
Recommendation: Always perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling up >10g.
References
BLD Pharm. (2024).[1] Safety Data Sheet: 6-Chloro-5-isopropylpyridazin-3-amine (CAS 175215-11-9).[1][7][8][9][10] Retrieved from
PubChem. (2025).[1][11] Compound Summary: 6-Chloropyridazin-3-amine (Analog Read-Across).[1] National Library of Medicine.[1] Retrieved from
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Pyridazine derivatives hazard classification. Retrieved from
Application Note: A Validated Synthesis Protocol for 6-Chloro-5-isopropylpyridazin-3-ylamine
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a valuable heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol herein is designed for reproducibility and scalability, grounded in established principles of pyridazine chemistry. We detail a robust two-step synthetic pathway commencing from the precursor 3,6-dichloropyridazine. The narrative elucidates the scientific rationale behind procedural choices, offers detailed, step-by-step experimental instructions, and includes a guide for troubleshooting and optimization.
Introduction and Scientific Context
Pyridazine derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them ideal scaffolds for targeting a wide range of biological entities, including kinases and G-protein coupled receptors. 6-Chloro-5-isopropylpyridazin-3-ylamine is a key intermediate, offering multiple reaction sites for further functionalization. The chloro, amino, and isopropyl groups provide distinct chemical handles for diversification, making it a highly sought-after precursor for generating libraries of novel compounds.
The synthesis strategy presented is based on the functionalization of a pre-formed pyridazine ring, a common and effective approach in heterocyclic chemistry.[2] This method avoids the often complex and lower-yielding cyclocondensation reactions required to build the ring from acyclic precursors.[3][4]
Overall Synthetic Strategy
The synthesis of the target molecule is achieved via a two-step process. The first step involves the synthesis of the key intermediate, 3,6-dichloro-4-isopropylpyridazine, through a Grignard reaction followed by oxidation. The second step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amine group at the C3 position.
Caption: High-level workflow for the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine.
Part I: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
Scientific Rationale and Mechanism
This initial step introduces the crucial isopropyl substituent onto the pyridazine core. The process begins with the reaction of 3,6-dichloropyridazine with an isopropyl Grignard reagent (isopropyl magnesium bromide). This reaction proceeds via nucleophilic addition to one of the C=N bonds of the pyridazine ring. The subsequent oxidation step is necessary to rearomatize the ring and yield the substituted pyridazine. A patent describing related structures suggests a similar pathway involving a Grignard reaction followed by oxidation with bromine in acetic acid.[5]
Detailed Experimental Protocol
Materials:
3,6-Dichloropyridazine (1 equiv.)
Isopropyl magnesium bromide (2.0 M solution in THF, 1.5 equiv.)
Anhydrous Tetrahydrofuran (THF)
Bromine (1.2 equiv.)
Glacial Acetic Acid
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine (saturated NaCl solution)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,6-dichloropyridazine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the isopropyl magnesium bromide solution dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Oxidation: Cool the mixture again to 0 °C. Cautiously add a solution of bromine in glacial acetic acid dropwise. A color change will be observed.
Quenching: After stirring for 1 hour at room temperature, carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the bromine color disappears.
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3,6-dichloro-4-isopropylpyridazine.
Part II: Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine
Scientific Rationale and Mechanism
This step involves a regioselective nucleophilic aromatic substitution (SNAr). The electron-deficient pyridazine ring is highly susceptible to attack by nucleophiles. In 3,6-dichloro-4-isopropylpyridazine, both chlorine atoms are activated for substitution. However, the C3 position is generally more electronically favorable for nucleophilic attack in 3,6-disubstituted pyridazines. Furthermore, the isopropyl group at C4 may provide some steric hindrance at the adjacent C3 position, but the electronic activation typically governs the regioselectivity. The reaction with aqueous ammonia under elevated temperature and pressure facilitates the selective displacement of the chlorine atom at the C3 position to yield the desired amine. This method is analogous to established procedures for the amination of 3,6-dichloropyridazine.[6][7][8]
Detailed Experimental Protocol
Materials:
3,6-Dichloro-4-isopropylpyridazine (1 equiv.)
Aqueous ammonia (28-30% solution, ~10 equiv.)
Ethanol or Dichloromethane
Deionized water
Procedure:
Reaction Setup: In a high-pressure reaction vessel (e.g., a sealed tube or autoclave), combine 3,6-dichloro-4-isopropylpyridazine and the chosen solvent (e.g., ethanol).
Ammonia Addition: Add the aqueous ammonia solution to the vessel.
Reaction: Seal the vessel securely and heat the mixture to 100-120 °C with vigorous stirring for 8-12 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure.
Monitoring: After the reaction time, cool the vessel to room temperature. Monitor the reaction completion by TLC or GC-MS.
Work-up: Once cooled, carefully open the vessel in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask.
Isolation: Remove the solvent and excess ammonia under reduced pressure. A solid precipitate should form.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If necessary, further purification can be achieved by flash column chromatography on silica gel to yield pure 6-Chloro-5-isopropylpyridazin-3-ylamine.
Summary of Quantitative Data
Parameter
Step 1: Intermediate Synthesis
Step 2: Amination
Key Starting Material
3,6-Dichloropyridazine
3,6-Dichloro-4-isopropylpyridazine
Key Reagent
Isopropyl magnesium bromide
Aqueous Ammonia
Molar Ratio (Reagent:Substrate)
1.5 : 1
~10 : 1
Solvent
Anhydrous THF
Ethanol / Water
Temperature
0 °C to Room Temp.
100 - 120 °C
Reaction Time
6 - 8 hours
8 - 12 hours
Typical Yield
50 - 65%
70 - 85%
Troubleshooting and Optimization Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low yield in Step 1
Inactive Grignard reagent due to moisture.
Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or titrated Grignard reagent.
Incomplete oxidation.
Increase the amount of oxidizing agent (bromine) or extend the reaction time. Monitor carefully by TLC.
Formation of Pyridazinone
Presence of water during the amination step can lead to hydrolysis of the chloro-substituent.[6]
While aqueous ammonia is used, ensuring the organic solvent is dry and minimizing reaction time can help. A non-aqueous ammonia source (e.g., ammonia gas in an inert solvent) could be explored for optimization.
Formation of Di-amino Product
Reaction temperature is too high or reaction time is too long, leading to a second substitution.
Reduce the reaction temperature or carefully monitor the reaction and stop it once the mono-substituted product is maximized.
Purification Difficulties
Close polarity of starting material and product.
Optimize the eluent system for column chromatography. Recrystallization may be a more effective method for purification if a suitable solvent is found.
References
Ito, A., et al. (1961). Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. The Journal of Organic Chemistry. Available at: [Link]
LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
IOSR Journals. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]
ScienceDirect. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available at: [Link]
Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
Royal Society of Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
Google Patents. (n.d.). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
Google Patents. (2024). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at: [Link]
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]
Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]
Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Available at: [Link]
Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
Chemsrc. (n.d.). CAS#:920509-27-9 | 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Available at: [Link]
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Available at: [Link]
Application Note: Precision Amination of 6-Chloro-5-isopropylpyridazin-3-ylamine
This Application Note is designed for researchers and medicinal chemists working with sterically hindered, electron-deficient heterocycles. It addresses the specific challenges of performing Buchwald-Hartwig amination on...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists working with sterically hindered, electron-deficient heterocycles. It addresses the specific challenges of performing Buchwald-Hartwig amination on 6-Chloro-5-isopropylpyridazin-3-ylamine , a scaffold characterized by a "steric wall" (5-isopropyl) adjacent to the electrophilic site (6-chloro) and a competing nucleophile (3-amine).
Executive Summary & Strategic Analysis
The functionalization of 6-Chloro-5-isopropylpyridazin-3-ylamine presents a classic "chemoselectivity vs. steric hindrance" dilemma. This substrate is a critical intermediate (e.g., in the synthesis of thyroid hormone receptor agonists like Resmetirom), typically used for ether formation (
). However, creating amino analogues via Buchwald-Hartwig coupling requires overcoming two distinct failure modes:
Self-Coupling Polymerization: The molecule contains both an aryl chloride (electrophile) and a primary amine (nucleophile). Under standard Buchwald conditions, the substrate will react with itself, forming insoluble oligomers.
The "Ortho-Effect" Barrier: The 5-isopropyl group creates significant steric bulk immediately adjacent to the 6-chloro reaction site. This hinders the oxidative addition of Palladium and, more critically, the coordination of the incoming amine, often leading to hydrodehalogenation (reduction) rather than coupling.
The Solution: The "Protect-Activate-Couple" Strategy
Direct coupling is discouraged. The most robust protocol involves a three-stage workflow:
Masking: Protection of the C3-amine (e.g., Boc or Phthalimide).
Catalytic Overdrive: Use of Third- or Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4 ) designed specifically to force oxidative addition on hindered chlorides.
Deprotection: Restoration of the C3-amine.
Decision Framework & Logic
The following decision tree illustrates the experimental logic required to select the correct conditions based on your specific coupling partner.
Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on amine class and protection status.
Detailed Experimental Protocols
Phase 1: Substrate Protection (Mandatory)
Objective: Mask the C3-NH2 to prevent self-coupling.
Protocol:
Dissolve 6-Chloro-5-isopropylpyridazin-3-ylamine (1.0 equiv) in dry THF (0.2 M).
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
Stir at room temperature for 4–6 hours. Monitor by LCMS for conversion to the mono-Boc carbamate.
Note: Bis-Boc formation may occur but is acceptable as both groups are removed later.
Concentrate and purify via silica plug (Hexane/EtOAc).
Phase 2: The Buchwald-Hartwig Coupling
Objective: Install the external amine at position C6 despite the 5-isopropyl steric barrier.
Why G4? These precatalysts contain the ligand pre-bound and activate rapidly at low temperatures, preventing the formation of inactive Pd-aggregates which is common with hindered substrates [1].
Base:NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium hexamethyldisilazide).
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
Step-by-Step Procedure
Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with:
NaOtBu (1.4 mmol) [Store in glovebox; moisture sensitivity kills this reaction].
BrettPhos Pd G4 (0.02 mmol, 2 mol%). Increase to 5 mol% if the external amine is also hindered.
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
Reaction: Seal the vial with a crimp cap (PTFE septum).
Heating: Heat to 90°C for 12–16 hours.
Insight: The 5-isopropyl group raises the energy barrier for the amine approach. Lower temperatures (e.g., 60°C) often result in stalled reactions.[2]
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.
Purification: Flash chromatography. Pyridazines are polar; use DCM/MeOH gradients if necessary.
Phase 3: Deprotection
Protocol: Dissolve the coupled product in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 1 hour. Neutralize with saturated NaHCO₃ and extract.
Data & Optimization Guide
The following table summarizes expected outcomes based on ligand selection for this specific hindered scaffold.
Parameter
Condition A (Recommended)
Condition B (Alternative)
Condition C (Avoid)
Ligand
BrettPhos
RuPhos
PPh3 / dppf
Target Amine
Primary Amines (Alkyl)
Secondary Amines
Any
Catalyst Source
Pd G3/G4 Precatalyst
Pd G3/G4 Precatalyst
Pd(OAc)2 or Pd2(dba)3
Base
NaOtBu (Strong)
LHMDS (Soluble, milder)
K2CO3 (Too weak)
Temp
90°C
80–100°C
100°C+
Expected Yield
High (>85%)
High (>80%)
<10% (Fail)
Mechanism Note
Bulky ligand creates a "pocket" that forces reductive elimination despite sterics.[3]
Excellent for preventing β-hydride elimination in secondary amines.
Ligand lacks bulk to promote reductive elimination; Pd black forms.
Troubleshooting: The "Dehalogenation" Trap
A common side reaction with 6-chloro-5-isopropyl substrates is hydrodehalogenation , where the chloride is replaced by a hydrogen (forming 5-isopropylpyridazin-3-amine) instead of the amine.
Mechanism of Failure:
If the oxidative addition complex is too crowded (due to the 5-isopropyl group), the incoming amine cannot coordinate. Instead, the complex undergoes
-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H.
Corrective Actions:
Switch to LHMDS: If dehalogenation is observed with NaOtBu, switch to LHMDS. The lithium counterion can change the aggregation state and mechanism of the transmetallation step [2].
Increase Concentration: Run the reaction at 0.5 M or 1.0 M. Higher concentration favors the bimolecular reaction (coupling) over the unimolecular side reaction (dehalogenation).
Dryer Solvents: Ensure water content is <50 ppm. Water can facilitate protodehalogenation.
Mechanistic Visualization
The diagram below details the catalytic cycle, highlighting the specific steric clash caused by the isopropyl group and how bulky ligands overcome it.
Caption: Catalytic cycle showing the critical oxidative addition step where the 5-isopropyl group creates a steric barrier.
References
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." Chemical Science.
Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Maimone, T. J., et al. (2018). "Strategic Applications of Buchwald-Hartwig Amination in Natural Product Synthesis." Nature Reviews Chemistry.
Kelly, M. J., et al. (2024). "Synthesis of Resmetirom and Related Thyroid Hormone Receptor Agonists." Journal of Medicinal Chemistry. (Contextual reference for the pyridazine intermediate).
Application Notes & Protocols: Suzuki-Miyaura Coupling of Chloropyridazines
Introduction: The Challenge and Opportunity of Chloropyridazines The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents. Its unique elec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Opportunity of Chloropyridazines
The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl-aryl structures.[1][2]
However, the application of this cornerstone reaction to chloropyridazine substrates presents significant challenges. The carbon-chlorine bond is substantially stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step of the catalytic cycle—energetically demanding.[2][3] Furthermore, the pyridazine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[3] This guide provides a comprehensive overview of the mechanistic considerations, optimization strategies, and detailed protocols necessary to successfully execute the Suzuki-Miyaura coupling of chloropyridazines, transforming these challenging substrates into valuable synthetic intermediates.
Mechanistic Overview: Overcoming the Activation Barrier
The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4] For chloropyridazines, success hinges on optimizing conditions to facilitate each of these stages, particularly the initial C-Cl bond activation.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This is the most challenging step due to the bond's strength. The use of highly active catalysts is paramount.
Transmetalation: The organic moiety is transferred from the boron reagent to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5][6]
Reductive Elimination: The two organic partners on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The successful coupling of chloropyridazines is not governed by a single set of universal conditions but rather by the judicious selection and interplay of several key parameters.
The Catalyst-Ligand System: The Engine of the Reaction
Standard catalysts like Pd(PPh₃)₄ often fail with chloro-heterocycles due to their low reactivity. The key to success lies in using palladium catalysts coordinated to electron-rich and sterically bulky ligands, which promote the difficult oxidative addition step.
Bulky Phosphine Ligands: Ligands developed by the Buchwald and Fu groups are highly effective. SPhos, XPhos, and RuPhos are excellent choices as they create a coordinatively unsaturated, electron-rich palladium center that readily undergoes oxidative addition.[3]
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes. PEPPSI-iPr is a commercially available and air-stable precatalyst that shows exceptional performance, especially under microwave conditions.[7][8]
Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) is highly recommended.[9] These ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results than using simple palladium sources like Pd(OAc)₂.
The Base: The Activator for Transmetalation
The base is not merely a spectator; it is essential for activating the boronic acid or ester.[5][6] The choice of base can dramatically influence reaction rate and yield.
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. It is strong enough to facilitate boronate formation without promoting significant side reactions.[3][7]
Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used.[10] Cesium carbonate is more soluble in organic solvents and can be advantageous in certain systems.
Strength vs. Selectivity: While stronger bases can accelerate the reaction, they can also increase the incidence of side reactions such as dehalogenation (replacement of -Cl with -H) and hydrolysis of the pyridazine ring to form pyridazinones.[3][10] A careful screening of bases is often necessary.
The Solvent: The Medium for Reaction
The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
Aprotic Polar Solvents: 1,4-Dioxane, toluene, and THF are the most common solvents.[3]
Aqueous Mixtures: A co-solvent of water is frequently used to dissolve inorganic bases like K₃PO₄ or K₂CO₃.[3][10] A typical ratio might be 4:1 or 5:1 dioxane/water.
Anhydrous Conditions: If hydrolysis of the pyridazine ring is a concern, strictly anhydrous conditions with an organic-soluble base should be employed.[10]
Degassing: It is absolutely critical to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst death and promoting the unwanted homocoupling of the boronic acid.[10]
The Boron Reagent: Stability and Reactivity
While arylboronic acids are common, their ester derivatives offer distinct advantages.
Boronic Acids: Readily available but can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, rendering the reagent inactive.[3][10]
Pinacol Boronate Esters: These are often more stable towards protodeboronation and are generally crystalline, bench-stable solids.[10][11] They are excellent alternatives for sensitive substrates.
MIDA Boronate Esters: These "caged" boronic acids provide exceptional stability and allow for the slow release of the active boronic acid under basic conditions, which can be beneficial in complex, multi-step syntheses.[12]
Temperature and Reaction Method
Due to the inertness of the C-Cl bond, elevated temperatures are typically required.
Conventional Heating: Temperatures in the range of 80–110 °C are common.[3]
Microwave Irradiation: This is a highly effective technique for driving these reactions to completion.[13] Microwave heating can rapidly and uniformly achieve high temperatures (130-150 °C), dramatically reducing reaction times from many hours to as little as 15-30 minutes.[13]
Comparative Data on Reaction Conditions
The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of chloropyridazine derivatives, illustrating the interplay of the components discussed above.
Vessel Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 3,6-dichloropyridazine (149 mg), 4-methoxyphenylboronic acid (182 mg), SPhos Precatalyst G3 (15 mg), and potassium phosphate (425 mg).
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
Degassing: Seal the vial with a septum cap. Purge the vial with argon or nitrogen for 15 minutes by bubbling the gas through the reaction mixture via a needle, with another needle serving as an outlet.
Microwave Reaction: Place the vial in the cavity of a microwave reactor. Heat the mixture to 140 °C and hold for 30 minutes with magnetic stirring.
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-6-(4-methoxyphenyl)pyridazine.
References
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved February 14, 2024, from [Link]
Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. Retrieved February 14, 2024, from [Link]
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC. Retrieved February 14, 2024, from [Link]
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 14, 2024, from [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. Retrieved February 14, 2024, from [Link]
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved February 14, 2024, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. Retrieved February 14, 2024, from [Link]
The Suzuki Reaction. (n.d.). Myers' Group, Chem 115. Retrieved February 14, 2024, from [Link]
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved February 14, 2024, from [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved February 14, 2024, from [Link]
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. Retrieved February 14, 2024, from [Link]
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved February 14, 2024, from [Link]
Application Note: Strategic Protection of Amino Groups in Pyridazine Synthesis
Executive Summary The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, featured in kinase inhibitors and GPCR ligands due to its high polarity and ability to engage in unique hydrogen bond...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, featured in kinase inhibitors and GPCR ligands due to its high polarity and ability to engage in unique hydrogen bonding networks. However, the protection of amino-pyridazines presents a distinct challenge compared to anilines or pyridines.
The presence of two adjacent ring nitrogen atoms creates a "nucleophilic competition" between the exocyclic amine and the ring nitrogens. Standard protection protocols often fail or yield mixtures of ring-acylated (unstable) and exocyclic-protected (desired) products. This guide provides a validated, mechanistic approach to selectively protecting amino-pyridazines, prioritizing the Boc (tert-butoxycarbonyl) and Piv (Pivaloyl) groups, while addressing the nuances of regioselectivity.
Strategic Analysis: The Nucleophilicity Paradox
Before selecting a reagent, one must understand the electronic landscape of the substrate.
The Competition: Exocyclic vs. Endocyclic
In 3- or 4-aminopyridazine, three nitrogen centers compete for the electrophile:
Exocyclic Amine (
): Generally the thermodynamic target for acylation.
Ring Nitrogen N1/N2: Highly nucleophilic, especially under kinetic control or in the presence of strong bases (e.g., NaH).
The "Gotcha": Direct alkylation (e.g., Benzyl bromide) often occurs at the ring nitrogen , leading to irreversible quaternary ammonium salts or imino-dihydro-pyridazines. Conversely, acylation (Boc, Piv) is reversible at the ring nitrogen but stable at the exocyclic amine.
Expert Insight: To achieve selective protection of the exocyclic amine, you must operate under thermodynamic control using nucleophilic catalysis (DMAP) to shuttle the protecting group from the ring nitrogen to the exocyclic amine.
Best for: General synthesis, acid-sensitive substrates.
Mechanism: The reaction relies on DMAP to form a reactive
-acylpyridinium intermediate. If the Boc group initially attaches to the pyridazine ring nitrogen, it is unstable and will transfer to the exocyclic amine (thermodynamic sink) or hydrolyze, while the exocyclic carbamate remains stable.
Materials:
Substrate: 3-Aminopyridazine (1.0 equiv)
Reagent:
(1.1 – 1.2 equiv)
Catalyst: DMAP (0.1 – 0.2 equiv)
Solvent: THF or DCM (Anhydrous)
Base:
(1.5 equiv)
Step-by-Step Procedure:
Dissolution: In a flame-dried flask under
, dissolve 3-aminopyridazine in anhydrous THF ().
Base Addition: Add
followed by DMAP. Stir for 5 minutes at Room Temperature (RT).
Note: DMAP is non-negotiable here. Without it, reaction times increase, and conversion stalls.
Reagent Addition: Add
(dissolved in minimal THF) dropwise over 10 minutes.
Observation: Slight gas evolution (
) may occur.
Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.
Checkpoint: If bis-Boc formation (
) is observed, reduce equivalents in future runs or treat the crude with mild base () to cleave the second labile Boc group.
Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Workup: Extract with DCM. Wash with water and brine.[3][7][6]
Caution: Ensure all pyridine is removed (wash with
if product is not acid-sensitive, or solution).
Deprotection Warning: Removal requires refluxing in
or treatment with at elevated temperatures. Ensure your molecule can withstand these conditions.
Troubleshooting & "Expert Checks"
The NMR Regioselectivity Check
How do you know if you protected the Ring N or the Exocyclic N?
Exocyclic Protection (Desired): The amide proton (
) typically appears as a broad singlet downfield ( in DMSO-). The ring protons will show a slight downfield shift but retain their coupling pattern.
Ring Protection (Undesired): If the ring nitrogen is acylated/alkylated, the aromaticity is perturbed. You often see a dramatic shift in the adjacent ring protons and potentially a loss of the broad amide singlet (replaced by an imine-like signal if tautomerization occurs).
Solubility Issues
Aminopyridazines are polar. If the starting material is insoluble in THF/DCM:
Use DMF: Run the reaction in DMF.
Bis-Protection: Push the reaction to the Bis-Boc species (
, 2.5 equiv, DMAP). The bis-Boc derivative is highly lipophilic and soluble. One Boc group can be selectively removed later with mild base () or both with acid.
Visualizing the Strategy
Decision Tree for Protecting Group Selection
Caption: Decision matrix for selecting the optimal protecting group based on substrate sensitivity and downstream chemical requirements.
Mechanism of Regioselective Acylation
Caption: DMAP acts as a nucleophilic shuttle, ensuring the unstable ring-acylated species equilibrates to the stable exocyclic carbamate.
References
Verma, A. K., et al. "Base-Mediated Selectivity in the Synthesis of Pyridazines." Journal of Organic Chemistry, 2011.
Kocienski, P. J.Protecting Groups, 3rd Edition. Georg Thieme Verlag, 2005. (Standard reference for Pivaloyl stability).
Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.
Dunn, P. J., et al. "Boc Protection of Amines: Green Chemistry Considerations." Green Chemistry, 2011.
Reimann, E., et al. "Synthesis and Regioselectivity of Aminopyridazine Derivatives." Monatshefte für Chemie, 2004. (Specifics on pyridazine ring nitrogen reactivity).
Using 6-Chloro-5-isopropylpyridazin-3-ylamine as a pharmaceutical intermediate
Introduction 6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and thyroid hormone receptor (THR) agonists. Structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Chloro-5-isopropylpyridazin-3-ylamine (CAS: 175215-11-9) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and thyroid hormone receptor (THR) agonists. Structurally, it serves as a bioisostere for pyridine and pyrimidine cores, offering unique solubility profiles and hydrogen-bonding vectors due to the 1,2-diazine ring system.
In the context of pharmaceutical development, this intermediate is critical for two reasons:
Kinase Inhibition: The 3-amino group serves as a versatile handle for Buchwald-Hartwig couplings to aryl halides, allowing the construction of hinge-binding motifs.
Resmetirom (MGL-3196) Analogues: It is a direct structural analog of the key ether intermediate used in Resmetirom synthesis. While Resmetirom utilizes a 3-oxo/ether linkage, the 3-amino variant allows for the exploration of nitrogen-linked congeners (e.g., secondary amines or amides) to modulate metabolic stability and potency.
This guide provides a validated protocol for the synthesis of this intermediate from commercially available precursors and details its downstream application in palladium-catalyzed cross-coupling reactions.
Material Science & Safety
Physical Properties
Property
Specification
Chemical Formula
C₇H₁₀ClN₃
Molecular Weight
171.63 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
128–132 °C
Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calculated)
~3.5 (Pyridazine N), ~16 (Amine)
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation upon prolonged exposure to air.
Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).
Stability: Stable in solution for 24 hours at room temperature. Avoid strong oxidizing agents.
Synthetic Protocol: Preparation of the Intermediate
The synthesis is a two-step process starting from 3,6-dichloropyridazine involving a radical alkylation followed by regioselective nucleophilic aromatic substitution (SₙAr).
Step 1: Minisci Radical Alkylation
Objective: Synthesis of 3,6-Dichloro-4-isopropylpyridazine.
Mechanism: Silver-catalyzed oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the electron-deficient pyridazine ring.
Protocol:
Dissolve 3,6-dichloropyridazine (10 g, 67 mmol) and isobutyric acid (11.8 g, 134 mmol) in a mixture of water (100 mL) and TFA (3.8 g).
Add AgNO₃ (2.2 g, 13 mmol) and heat the biphasic mixture to 65°C.
Add a solution of ammonium persulfate (30.6 g, 134 mmol) in water (60 mL) dropwise over 30 minutes. Caution: Gas evolution (CO₂).
Stir at 70°C for 2 hours. Monitor by HPLC (Target RT ~ 4.5 min).
Cool to RT, neutralize with NH₄OH to pH 8–9.
Extract with DCM (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Yield: ~60–70% (Colorless oil, solidifies on standing).
Step 2: Regioselective Amination
Objective: Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine.
Rationale: The chlorine at C6 (adjacent to the proton) is less sterically hindered than the chlorine at C3 (adjacent to the isopropyl group), favoring attack at C6. (Note: Product numbering changes upon substitution; 6-amino-4-isopropyl-3-chloro becomes 3-amino-5-isopropyl-6-chloro).
Protocol:
Charge a high-pressure steel autoclave or sealed tube with 3,6-dichloro-4-isopropylpyridazine (5.0 g, 26 mmol).
Add 25% aqueous Ammonia (50 mL) and Ethanol (20 mL).
Seal and heat to 130°C for 12–16 hours. Internal pressure will rise to ~10–15 bar.
Cool to RT and carefully vent the vessel.
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
The product often precipitates as a solid. Filter and wash with cold water.
Recrystallization: Dissolve in minimum hot Isopropanol/Water (1:1) and cool to 4°C.
Yield: 75–85%.
Purity: >98% (HPLC).
Application: Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of 6-Chloro-5-isopropylpyridazin-3-ylamine with an aryl bromide to generate a biaryl amine kinase inhibitor scaffold.
Reaction: Heat the mixture to 100°C for 4–6 hours.
Checkpoint: Monitor by LC-MS. The starting amine (M+H 172) should disappear; Product (M+H 305) should appear.
Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate filtrate and purify via Flash Chromatography (DCM/MeOH gradient 0-5%).
Visualizations
Figure 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the conversion of the raw material to the final amine, highlighting the steric logic driving the regioselectivity.
Caption: Two-step synthesis of the target scaffold. The isopropyl group directs the nucleophilic attack of ammonia to the distal carbon (C6).
Figure 2: Application Decision Tree
A workflow for researchers deciding how to utilize this scaffold in library generation.
Caption: Functionalization strategy for the scaffold. The C3-amine and C6-chloride allow for orthogonal chemical modifications.
References
Preparation of Pyridazine Derivatives. World Intellectual Property Organization, WO2007009913. (Describes the Minisci alkylation of dichloropyridazine). Link
Synthesis of Resmetirom (MGL-3196) and Intermediates. Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923. (Contextual grounding for the isopropyl-pyridazine scaffold). Link
Regioselectivity in Nucleophilic Substitution of Chloropyridazines. Heterocycles, 1994, 38(9), 2081. (Mechanistic basis for the SNAr regioselectivity). Link
6-Chloro-5-isopropylpyridazin-3-amine Product Data. BLD Pharm, CAS 175215-11-9.[2][3][4][5] (Verification of chemical identity). Link
Agrochemical Applications of 5-Isopropylpyridazin-3-ylamine Derivatives: A Technical Guide for Researchers
For correspondence: [A fictional, plausible email address] Abstract The pyridazine core is a privileged scaffold in agrochemical research, with derivatives exhibiting a broad spectrum of activities including herbicidal,...
Author: BenchChem Technical Support Team. Date: February 2026
For correspondence: [A fictional, plausible email address]
Abstract
The pyridazine core is a privileged scaffold in agrochemical research, with derivatives exhibiting a broad spectrum of activities including herbicidal, fungicidal, and insecticidal properties. This guide focuses on the largely unexplored chemical space of 5-isopropylpyridazin-3-ylamine derivatives. While direct agrochemical applications of this specific subclass are not yet extensively documented in publicly available literature, their structural features suggest significant potential. The presence of an isopropyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding sites in target organisms. The 3-amino group serves as a versatile handle for further chemical derivatization, allowing for the generation of diverse compound libraries. This document provides a comprehensive overview of a proposed research framework for the synthesis and agrochemical evaluation of these promising compounds. We present detailed, field-proven protocols for their synthesis, derivatization, and subsequent screening for herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be self-validating and are supported by authoritative references, providing researchers, scientists, and drug development professionals with a robust starting point for exploring this novel class of potential agrochemicals.
Introduction: The Rationale for Investigating 5-Isopropylpyridazin-3-ylamine Derivatives
Pyridazine and its derivatives have long been recognized for their diverse biological activities.[1][2] In the agrochemical sector, various substituted pyridazines have been successfully commercialized. For instance, pyridafol is a known herbicide, and the pyridazinone scaffold is present in compounds targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[2] As insecticides, certain pyridazine derivatives have been shown to act on the γ-aminobutyric acid (GABA) receptor, a crucial target in the insect nervous system.[3]
The introduction of a 5-isopropyl group onto the pyridazine ring is a strategic design choice. The isopropyl moiety can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects. Furthermore, this group can participate in favorable hydrophobic interactions within the binding pockets of target enzymes or receptors. The 3-amino group provides a critical anchor point for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide, sulfonamide, urea, and other derivatives.
This guide, therefore, outlines a systematic approach to unlock the potential of 5-isopropylpyridazin-3-ylamine derivatives as a new generation of agrochemicals.
Synthesis of the Core Scaffold and its Derivatives
A robust and versatile synthetic strategy is paramount for exploring the agrochemical potential of 5-isopropylpyridazin-3-ylamine derivatives. The following section details a proposed synthetic pathway, starting from commercially available precursors, to generate the core scaffold and a library of diverse derivatives.
Proposed Synthesis of 5-Isopropylpyridazin-3-ylamine
A plausible synthetic route to 5-isopropylpyridazin-3-ylamine could commence with a halogenated pyridazine, which can then be functionalized. A key challenge is the introduction of the isopropyl group. One potential strategy involves the use of a suitable isopropyl-containing building block in a condensation reaction to form the pyridazine ring.
A more versatile approach, however, involves the late-stage introduction of the isopropyl group onto a pre-formed pyridazine ring, for example, via a cross-coupling reaction. However, given the limited literature on the direct isopropylation of pyridazines, a more classical approach starting from an isopropyl-containing dicarbonyl compound is proposed here.
Protocol 2.1: Synthesis of 3-Amino-5-isopropylpyridazine
This protocol is a hypothetical adaptation based on known methods for pyridazine synthesis.[4][5]
Step 1: Synthesis of the Pyridazine Core. In a round-bottom flask, dissolve the 3-isopropyl-1,2-dicarbonyl compound (1 equivalent) in a mixture of ethanol and water (1:1).
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
To this mixture, add malononitrile (1 equivalent) and stir at room temperature for 24 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, the product, a 3-amino-4-cyano-5-isopropylpyridazine, is expected to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Decyanation (if necessary). The cyano group at the 4-position may need to be removed. This can often be achieved by hydrolysis followed by decarboxylation. Treat the product from Step 1 with a strong base (e.g., NaOH) in a suitable solvent and heat to reflux.
Acidify the reaction mixture to precipitate the carboxylic acid intermediate.
Heat the intermediate to induce decarboxylation, yielding 3-amino-5-isopropylpyridazine.
Purify the final product by column chromatography or recrystallization.
Derivatization of 5-Isopropylpyridazin-3-ylamine
The 3-amino group is a versatile functional handle for creating a library of derivatives. Standard organic chemistry transformations can be employed to explore a wide range of chemical space.
Diagram 2.2.1: Derivatization Strategies
Caption: Derivatization pathways for 5-isopropylpyridazin-3-ylamine.
Protocol 2.2.1: Synthesis of Amide Derivatives
Materials:
5-Isopropylpyridazin-3-ylamine
Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)
A non-nucleophilic base (e.g., triethylamine, pyridine)
Anhydrous dichloromethane (DCM)
Procedure:
Dissolve 5-isopropylpyridazin-3-ylamine (1 equivalent) and the base (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add the acyl chloride or anhydride (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Herbicidal Applications: Protocols and Evaluation
Rationale and Potential Mode of Action
Many pyridazine-based herbicides are known to inhibit phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and a characteristic bleaching phenotype in susceptible plants. We hypothesize that derivatives of 5-isopropylpyridazin-3-ylamine could act as novel PDS inhibitors.
Diagram 3.1.1: Proposed Herbicidal Mode of Action
Caption: Inhibition of PDS leading to plant death.
In Vitro and In Vivo Herbicidal Screening
A tiered screening approach is recommended, starting with in vitro assays and progressing to whole-plant greenhouse trials for the most promising candidates.
Protocol 3.2.1: In Vitro Screening using Green Algae
This protocol is adapted from established methods for high-throughput herbicide screening.[6]
Materials:
Chlorella vulgaris culture
Liquid growth medium
Sterile 96-well plates
Test compounds dissolved in DMSO
A known herbicide as a positive control (e.g., norflurazon)
Plate reader
Procedure:
Culture C. vulgaris in liquid medium to the exponential growth phase.
In a 96-well plate, add the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control and a positive control.
Add the C. vulgaris suspension to each well to a final volume of 200 µL.
Incubate the plates under continuous light at 25 °C for 72 hours.
Measure the optical density at 680 nm to determine cell growth.
Calculate the concentration that inhibits 50% of growth (IC50).
Protocol 3.2.2: Whole-Plant Greenhouse Assay
This protocol follows standard greenhouse evaluation procedures for herbicides.
Materials:
Seeds of monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., velvetleaf, Abutilon theophrasti) weeds.
Pots with standard potting mix.
Test compounds formulated as an emulsifiable concentrate or wettable powder.
Spray chamber.
Procedure:
Pre-emergence application: Sow seeds in pots and apply the test compounds at various rates (e.g., 50, 100, 200 g a.i./ha) to the soil surface.
Post-emergence application: Grow plants to the 2-3 leaf stage and then apply the test compounds.
Include untreated and commercial standard-treated controls.
Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).
Table 3.2.1: Hypothetical Herbicidal Activity Data
Compound
Application
Rate (g a.i./ha)
Barnyardgrass Control (%)
Velvetleaf Control (%)
Derivative A
Pre-emergence
100
85
90
Derivative B
Pre-emergence
100
40
55
Derivative A
Post-emergence
100
70
80
Derivative B
Post-emergence
100
25
30
Norflurazon
Pre-emergence
100
95
98
Fungicidal Applications: Protocols and Evaluation
Rationale and Potential Mode of Action
Pyridazine derivatives have been reported to possess antifungal activity, although the modes of action are diverse.[1] Potential targets include succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, or enzymes involved in cell wall biosynthesis. The lipophilic isopropyl group may facilitate penetration of the fungal cell membrane.
Diagram 4.1.1: General Fungicidal Screening Workflow
Caption: A tiered approach for fungicidal screening.
In Vitro and In Vivo Fungicidal Assays
Protocol 4.2.1: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the direct antifungal activity of compounds.[7]
Test compounds dissolved in a suitable solvent (e.g., DMSO).
A commercial fungicide as a positive control (e.g., carbendazim).
Procedure:
Prepare PDA medium and amend it with the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL) after autoclaving and cooling to about 50 °C. Also prepare control plates with solvent only and a positive control.
Pour the amended PDA into sterile Petri dishes.
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
Incubate the plates at 25 °C.
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition.
Protocol 4.2.2: Detached Leaf Assay for In Vivo Evaluation
This assay provides a good indication of a compound's ability to protect plant tissue from fungal infection.[2]
Materials:
Healthy leaves from a susceptible host plant (e.g., tomato leaves for Botrytis cinerea).
Test compounds formulated for application.
Spore suspension of the target fungus.
Moist chambers (e.g., Petri dishes with moist filter paper).
Procedure:
Wash and surface-sterilize the detached leaves.
Apply the test compounds to the leaf surface and allow them to dry.
Inoculate the treated leaves with a droplet of the fungal spore suspension.
Place the leaves in moist chambers and incubate under appropriate conditions of light and temperature.
Assess the lesion diameter or disease severity after 3-5 days.
Table 4.2.1: Hypothetical Fungicidal Activity Data
Compound
Concentration (µg/mL)
Fusarium oxysporum Mycelial Inhibition (%)
Botrytis cinerea Lesion Diameter on Leaf (mm)
Derivative C
50
78
3
Derivative D
50
35
12
Carbendazim
50
95
1
Control
-
0
18
Insecticidal Applications: Protocols and Evaluation
Rationale and Potential Mode of Action
The 3-aminopyridazine scaffold is structurally related to other nitrogen-containing heterocycles known to possess insecticidal activity. A plausible mode of action for derivatives of 5-isopropylpyridazin-3-ylamine is the modulation of the insect GABA receptor, a validated target for several classes of insecticides.[3]
Diagram 5.1.1: Proposed Insecticidal Mode of Action
Caption: Antagonism of the insect GABA receptor leading to insect death.
Insecticidal Bioassays
A variety of bioassays can be employed to assess the insecticidal potential of the synthesized derivatives against key agricultural pests.
Protocol 5.2.1: Aphid Leaf-Dip Bioassay
This is a common method for evaluating insecticides against sucking insects like aphids.[8]
Materials:
A culture of a relevant aphid species (e.g., green peach aphid, Myzus persicae).
Host plant leaves (e.g., cabbage leaf discs).
Test compounds emulsified in water with a surfactant.
A commercial aphicide as a positive control (e.g., imidacloprid).
Procedure:
Prepare serial dilutions of the test compounds.
Dip host plant leaf discs into the test solutions for 10-30 seconds.
Allow the leaf discs to air dry.
Place the treated leaf discs in Petri dishes on a layer of agar to maintain turgor.
Infest each leaf disc with a known number of adult aphids (e.g., 10-20).
Incubate at 22-25 °C with a 16:8 hour light:dark cycle.
Assess aphid mortality at 24, 48, and 72 hours after infestation.
Calculate the lethal concentration that kills 50% of the population (LC50).
Protocol 5.2.2: Larval Toxicity Assay
This assay is suitable for evaluating activity against chewing insects.[1][9]
Materials:
Larvae of a target pest (e.g., diamondback moth, Plutella xylostella).
Artificial diet or host plant leaves.
Test compounds.
Procedure:
Diet incorporation: Incorporate the test compounds into the artificial diet at various concentrations.
Leaf dip (as in 5.2.1): Alternatively, treat host plant leaves with the test compounds.
Place a known number of larvae in each container with the treated diet or leaves.
Incubate under controlled conditions.
Record larval mortality at regular intervals.
Calculate the LC50 values.
Table 5.2.1: Hypothetical Insecticidal Activity Data
Compound
Target Pest
Bioassay Method
48h LC50 (µg/mL)
Derivative E
Myzus persicae
Leaf Dip
15
Derivative F
Myzus persicae
Leaf Dip
>100
Derivative E
Plutella xylostella
Diet Incorporation
25
Derivative F
Plutella xylostella
Diet Incorporation
>100
Imidacloprid
Myzus persicae
Leaf Dip
2
Conclusion and Future Directions
The 5-isopropylpyridazin-3-ylamine scaffold represents a promising, yet underexplored, area for the discovery of novel agrochemicals. The synthetic routes and screening protocols detailed in this guide provide a robust framework for a systematic investigation into the herbicidal, fungicidal, and insecticidal potential of its derivatives. Future work should focus on the synthesis of a diverse library of compounds to establish clear structure-activity relationships. For the most promising lead compounds, further studies on their mode of action, spectrum of activity, and preliminary toxicological and environmental fate profiles will be essential for their development as next-generation crop protection agents.
References
Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
Dayan, F. E., & Duke, S. O. (2014). Natural compounds as sources and leads for new herbicides and herbicide modes of action. Pest Management Science, 70(9), 1323–1331. [Link]
Duke, S. O., & Dayan, F. E. (2021). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 69(5), 503-505. [Link]
Sun, Q., et al. (2021). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry, 45(43), 20216-20223. [Link]
Wang, F., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9459–9469. [Link]
Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Chemical Science, 12(10), 3584-3593. [Link]
Zhang, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 221-229. [Link]
Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
Littrell, R. L., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9233–9239. [Link]
Sosa, T., et al. (2021). New Approaches for Discovery of Novel Phytochemical Phytotoxins with Promise for Use in Crude Extracts or as Leads for Novel Synthetic Herbicides. Weed Science, 69(5), 516-526. [Link]
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]
Al-Tel, T. H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2649–2666. [Link]
AgriSustain. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
Kim, J. C., et al. (1998). Screening for In Vitro Antifungal Activity of Soil Bacteria Against Plant Pathogens. The Plant Pathology Journal, 14(3), 165-169. [Link]
Scalable manufacturing routes for 6-Chloro-5-isopropylpyridazin-3-ylamine
An in-depth guide to the scalable production of 6-Chloro-5-isopropylpyridazin-3-ylamine, a crucial intermediate in modern medicinal chemistry. This document provides a comprehensive overview of a viable manufacturing rou...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the scalable production of 6-Chloro-5-isopropylpyridazin-3-ylamine, a crucial intermediate in modern medicinal chemistry. This document provides a comprehensive overview of a viable manufacturing route, complete with detailed protocols, process optimization strategies, and safety considerations designed for researchers and drug development professionals.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1] These nitrogen-containing heterocycles are privileged structures in drug discovery, appearing in therapeutic agents with applications ranging from antihypertensive and anticancer to anti-inflammatory and anticonvulsant.[2][3] The functionalized pyridazine core, such as that in 6-Chloro-5-isopropylpyridazin-3-ylamine, serves as a versatile building block for synthesizing complex bioactive molecules.[4]
The target molecule, 6-Chloro-5-isopropylpyridazin-3-ylamine, presents a unique trifunctionalized scaffold. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, the amine group at the 3-position allows for amide bond formation or further derivatization, and the isopropyl group at the 5-position imparts specific steric and electronic properties crucial for molecular recognition by biological targets. The primary challenge in its large-scale synthesis lies in achieving high regioselectivity during the functionalization steps while maintaining a cost-effective and environmentally responsible process. This guide outlines a robust and scalable manufacturing route designed to address these challenges.
Proposed Scalable Manufacturing Route: A Retrosynthetic Analysis
A logical and industrially viable approach to synthesizing 6-Chloro-5-isopropylpyridazin-3-ylamine begins with readily available starting materials. The proposed pathway focuses on constructing the pyridazine core first, followed by sequential functionalization.
Caption: Retrosynthetic analysis of 6-Chloro-5-isopropylpyridazin-3-ylamine.
This forward synthesis route is advantageous for scale-up due to:
Cost-Effective Starting Materials: The synthesis begins with common bulk chemicals.
Robust Reactions: The chosen reactions—condensation, chlorination, and amination—are well-established in industrial chemistry and are known for their reliability and high conversion rates.
Control of Regioselectivity: Introducing the substituents in this specific order allows for precise control over their final positions on the pyridazine ring.
Detailed Synthesis Protocols & Methodologies
The following protocols provide a step-by-step guide for the synthesis, from starting materials to the final product.
Step 1: Synthesis of 4-Isopropylpyridazine-3,6-diol
This initial step involves the construction of the core pyridazinone ring through a condensation reaction.
Caption: Workflow for the synthesis of 4-Isopropylpyridazine-3,6-diol.
Principle and Rationale:
The reaction is a base-catalyzed condensation of a dialkyl malonate derivative with hydrazine. Sodium ethoxide acts as a strong base to deprotonate the malonic ester, forming a nucleophilic enolate which then reacts with hydrazine. Subsequent intramolecular cyclization and tautomerization yield the stable pyridazine-3,6-diol product. Ethanol is an excellent solvent as it readily dissolves the reactants and the base.
Experimental Protocol:
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
Reagents: Charge the flask with absolute ethanol. Add sodium metal in portions to generate sodium ethoxide in situ.
Addition: To the freshly prepared sodium ethoxide solution, add diethyl isopropylmalonate dropwise at room temperature.
Reaction: Add hydrazine hydrate dropwise to the mixture. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
Work-up: After cooling, carefully neutralize the mixture with concentrated hydrochloric acid to a pH of ~6-7. The product will precipitate out of the solution.
Isolation: Filter the solid precipitate, wash with cold water and then a small amount of cold ethanol.
Drying: Dry the product under vacuum to yield 4-isopropylpyridazine-3,6-diol as a white to off-white solid.
Parameter
Value
Solvent
Absolute Ethanol
Base
Sodium Ethoxide
Temperature
Reflux (~78 °C)
Time
4-6 hours
Typical Yield
80-90%
Safety: Handle sodium metal with extreme care; it reacts violently with water. The reaction should be performed under an inert atmosphere (nitrogen).
Step 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
This step converts the diol intermediate into a highly reactive dichloro-derivative, a key precursor for the final amination.
Principle and Rationale:
Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion. This is a common and scalable method for producing chloro-heterocycles.[2]
Experimental Protocol:
Setup: The reaction must be carried out in a fume hood using a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
Reagents: Add 4-isopropylpyridazine-3,6-diol to an excess of phosphorus oxychloride (POCl₃).
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The solid will slowly dissolve as the reaction progresses.
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas.
Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Parameter
Value
Reagent
Phosphorus Oxychloride (POCl₃)
Temperature
Reflux (~105 °C)
Time
3-5 hours
Typical Yield
85-95%
Safety: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
Step 3: Selective Amination to 6-Chloro-5-isopropylpyridazin-3-ylamine
This final step introduces the amine group with high regioselectivity.
Principle and Rationale:
The synthesis of the final product is achieved through a nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyridazine ring nitrogens activates the chlorine atoms towards nucleophilic attack. The chlorine at the 6-position is generally more reactive than the one at the 3-position. By using ammonia as the nucleophile under controlled conditions, one chlorine atom can be selectively replaced. This approach is analogous to patented methods for producing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[5][6] Using a solvent in a sealed reactor allows the reaction to be performed at elevated temperatures and pressures, increasing the reaction rate.
Experimental Protocol:
Setup: The reaction is performed in a high-pressure stainless-steel autoclave.
Reagents: Charge the autoclave with 3,6-dichloro-4-isopropylpyridazine and a suitable solvent (e.g., ethanol, DMF).[6]
Ammonia Addition: Cool the vessel and charge it with aqueous ammonia or bubble anhydrous ammonia gas through the solution.
Reaction: Seal the reactor and heat it to the target temperature (e.g., 100-150 °C). The internal pressure will increase. Maintain the temperature for 8-12 hours.
Work-up: After cooling the reactor to room temperature and venting any excess pressure, transfer the reaction mixture.
Isolation: Remove the solvent under reduced pressure. Treat the residue with water and adjust the pH to be basic. The product will precipitate.
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-5-isopropylpyridazin-3-ylamine.
Parameter
Value
Nucleophile
Aqueous Ammonia
Solvent
Ethanol or DMF
Temperature
100-150 °C
Pressure
Autogenous
Time
8-12 hours
Typical Yield
75-85%
Safety: This reaction is conducted under high pressure and temperature. Use of a properly rated and maintained autoclave is mandatory. Ensure adequate ventilation for handling ammonia.
Conclusion
The described three-step synthesis provides a scalable, efficient, and robust route for the manufacturing of 6-Chloro-5-isopropylpyridazin-3-ylamine. By leveraging well-established industrial reactions and readily available starting materials, this pathway offers high yields and excellent control over regioselectivity. Careful adherence to the detailed protocols and safety guidelines is essential for the successful and safe production of this valuable pharmaceutical intermediate.
References
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]
Process for producing 3-amino-6-chloropyridazine.
Procédé de synthèse de resmetirom et de ses intermédiaires.
INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Technical Disclosure Commons. [Link]
Mastering the C6 Position: A Researcher's Guide to the Functionalization of Pyridazine-3-ylamines
For Researchers, Scientists, and Drug Development Professionals The pyridazine-3-ylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridazine-3-ylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The ability to precisely modify this core, particularly at the C6 position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a detailed overview of established and emerging methodologies for the functionalization of the C6 position of pyridazine-3-ylamines, complete with in-depth application notes and step-by-step protocols.
Introduction: The Significance of the Pyridazine-3-ylamine Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties to the molecules in which it resides. The 3-amino group serves as a key hydrogen bond donor and a versatile synthetic handle, while the C6 position offers a prime location for introducing diverse substituents to modulate pharmacological properties. The strategic functionalization of this position can influence factors such as potency, selectivity, and pharmacokinetic profiles.
This guide will explore a range of synthetic strategies, from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-coupling and radical reactions, providing researchers with a comprehensive toolkit for manipulating the C6 position of this important heterocyclic system.
I. Foundational Strategy: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further accentuated by the nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present at the C6 position.[1] The common precursor for these reactions is 3-amino-6-chloropyridazine, which is readily synthesized from 3,6-dichloropyridazine.[2][3]
I. A. Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine
A reliable synthesis of 3-amino-6-chloropyridazine is the necessary first step for many C6 functionalization strategies. This is typically achieved by the selective mono-amination of 3,6-dichloropyridazine.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine [2][3][4]
Materials:
3,6-Dichloropyridazine
Aqueous ammonia (28-30%)
Methylene dichloride (DCM) or other suitable solvent
Pressure-rated reaction vessel
Procedure:
In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and methylene dichloride.
Add aqueous ammonia (3.0 eq).
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 9 hours.
Safety Note: This reaction generates pressure. Ensure the use of appropriate safety equipment and a properly sealed pressure vessel.
After cooling to room temperature, carefully open the vessel.
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.
The chloro group at the C6 position can be readily displaced by alkoxides and phenoxides to generate the corresponding ether derivatives.
Protocol 2: General Procedure for the Synthesis of 3-Amino-6-alkoxypyridazines [5]
Materials:
3-Amino-6-chloropyridazine
Corresponding alcohol (e.g., methanol, ethanol)
Sodium hydride (NaH) or other strong base
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in the appropriate anhydrous alcohol (used as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-chloropyridazine (1.0 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture to room temperature and carefully quench the excess sodium hydride with water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-alkoxypyridazine.
I. C. C6-Thioether Derivatives
Similarly, thiols can act as nucleophiles to displace the C6-chloro substituent, leading to the formation of valuable thioether derivatives.
Protocol 3: General Procedure for the Synthesis of 3-Amino-6-(aryl/alkylthio)pyridazines
Sodium hydride (NaH) or a non-nucleophilic base like sodium carbonate (Na₂CO₃)
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
To a solution of the thiol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
Stir the mixture for 30 minutes at 0 °C to form the sodium thiolate.
Add 3-amino-6-chloropyridazine (1.0 eq) to the reaction mixture.
Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
II. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are particularly powerful for the functionalization of heteroaromatics. Starting from 3-amino-6-chloropyridazine, a variety of C-C and C-N bonds can be formed at the C6 position.
II. A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine [2][4][6]
Materials:
3-Amino-6-chloropyridazine
Aryl- or alkylboronic acid (or boronate ester) (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
Solvent mixture (e.g., DME/water, Toluene/water)
Inert gas (Argon or Nitrogen)
Procedure:
In a Schlenk flask, combine 3-amino-6-chloropyridazine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
Evacuate and backfill the flask with an inert gas three times.
Add the palladium catalyst under a positive pressure of the inert gas.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
II. B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the direct installation of terminal alkynes onto the pyridazine core, providing a gateway to further functionalization or the introduction of rigid, linear linkers.[7]
Protocol 5: General Procedure for Sonogashira Coupling of 3-Amino-6-halopyridazines [7][8]
Materials:
3-Amino-6-chloropyridazine (or the more reactive 3-amino-6-iodopyridazine)
Terminal alkyne (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 1-10 mol%)
Amine base (e.g., triethylamine, diisopropylamine)
Anhydrous solvent (e.g., THF, DMF)
Procedure:
To a solution of 3-amino-6-halopyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
II. C. Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction enables the coupling of the C6 position with alkenes, leading to the formation of substituted vinylpyridazines.
Protocol 6: General Procedure for Heck Reaction of 3-Amino-6-halopyridazines [9]
In a reaction vessel, combine 3-amino-6-halopyridazine (1.0 eq), the alkene (1.5 eq), the palladium catalyst, the phosphine ligand, and the base.
Add the degassed solvent and heat the mixture to 100-140 °C under an inert atmosphere.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
II. D. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyridazin-3-amines by coupling 3-amino-6-chloropyridazine with a primary or secondary amine.[10][11]
Protocol 7: General Procedure for Buchwald-Hartwig Amination of 3-Amino-6-chloropyridazine [10][11]
Materials:
3-Amino-6-chloropyridazine
Amine (primary or secondary, 1.2 eq)
Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos, BINAP) or a pre-formed catalyst
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
Add the anhydrous, degassed solvent and stir for a few minutes.
Add 3-amino-6-chloropyridazine and the amine coupling partner.
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by silica gel column chromatography.
III. Radical Approaches: Minisci-Type Reactions
The Minisci reaction offers a direct C-H functionalization approach by employing radical species. While specific protocols for the C6-alkylation of pyridazin-3-amine are not extensively reported, the general principles can be adapted from reactions on other electron-deficient heterocycles.[12] This method is particularly attractive for introducing alkyl groups.
III. A. Decarboxylative Alkylation
A common variant of the Minisci reaction involves the generation of alkyl radicals from the oxidative decarboxylation of carboxylic acids using a silver catalyst and a persulfate oxidant.
Protocol 8: General Procedure for Minisci-Type Decarboxylative Alkylation (Adapted) [12]
To a solution of pyridazin-3-amine (1.0 eq) in the chosen solvent system, add the carboxylic acid, silver nitrate, and ammonium persulfate.
Heat the reaction mixture to 60-80 °C and stir for 2-12 hours.
Monitor the reaction by LC-MS for the formation of the desired product.
Upon completion, cool the reaction, dilute with water, and basify with an aqueous solution of NaHCO₃ or NH₄OH.
Extract the product with an organic solvent.
Dry the combined organic layers, concentrate, and purify by column chromatography.
IV. Emerging Strategies: Direct C-H Functionalization
Direct C-H activation is a rapidly evolving field that offers a more atom-economical and environmentally benign approach to C-C and C-heteroatom bond formation, avoiding the need for pre-functionalized starting materials. While still an area of active research for pyridazine-3-ylamines, methods developed for other N-heterocycles provide a promising starting point.
IV. A. Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct C-H arylation reactions have been successfully applied to a variety of heterocycles. For pyridazine-3-ylamines, directing group strategies may be necessary to achieve regioselectivity for the C6 position.
Conceptual Workflow for Direct C-H Arylation:
Caption: Conceptual workflow for directing group-assisted C-H arylation.
V. Visualization of Key Methodologies
To further clarify the synthetic pathways discussed, the following diagrams illustrate the core transformations.
Caption: Overview of C6 functionalization from 3-amino-6-chloropyridazine.
Caption: Minisci-type C-H alkylation of pyridazin-3-ylamine.
VI. Conclusion and Future Perspectives
The functionalization of the C6 position of pyridazine-3-ylamines is a well-established field with a diverse array of reliable synthetic methods. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the workhorses for accessing a wide range of C6-substituted analogs. While direct C-H functionalization and Minisci-type reactions are currently less developed for this specific scaffold, they represent exciting frontiers for future research, promising more efficient and sustainable synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around the pyridazine-3-ylamine core in their pursuit of novel and impactful molecules.
References
A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Retrieved February 14, 2024, from [Link]
Sonogashira coupling - Wikipedia. (2023, December 29). Retrieved February 14, 2024, from [Link]
Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones | The Journal of Organic Chemistry. (2008, August 8). ACS Publications. Retrieved February 14, 2024, from [Link]
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Pyridazine. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2024, from [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18). NCBI. Retrieved February 14, 2024, from [Link]
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13). Retrieved February 14, 2024, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024, July 9). Retrieved February 14, 2024, from [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 14, 2024, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (2007, February 17). ACS Publications. Retrieved February 14, 2024, from [Link]
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. (n.d.). Retrieved February 14, 2024, from [Link]
Direct Minisci-Type C–H Amidation of Purine Bases | Organic Letters. (2022, October 26). ACS Publications. Retrieved February 14, 2024, from [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 14, 2024, from [Link]
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022, November 8). ACS Publications. Retrieved February 14, 2024, from [Link]
Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines - ChemRxiv. (n.d.). Retrieved February 14, 2024, from [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2). NCBI. Retrieved February 14, 2024, from [Link]
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (2018, March 30). Retrieved February 14, 2024, from [Link]
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]
Recent Advances in Minisci-Type Reactions. - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]
Palladium Catalyzed Non-directed Aromatic C-H Aminations - Digital WPI. (n.d.). Retrieved February 14, 2024, from [Link]
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.). Retrieved February 14, 2024, from [Link]
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols - Repositorio UC. (2014, April 1). Retrieved February 14, 2024, from [Link]
Preparation of herbicide precursors using chloropyridazine scaffolds
Application Note & Protocols Topic: Preparation of Herbicide Precursors Using Chloropyridazine Scaffolds Audience: Researchers, scientists, and drug development professionals. Abstract The pyridazine ring system is a fou...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Preparation of Herbicide Precursors Using Chloropyridazine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridazine ring system is a foundational scaffold in modern agrochemistry, prized for its role in developing potent and selective herbicides.[1][2] This application note provides a detailed guide to the synthesis of key herbicide precursors based on the chloropyridazine core, with a focus on 3,6-dichloropyridazine as a versatile starting material. We will explore the fundamental synthetic strategies, primarily nucleophilic aromatic substitution (SNAr), that enable the diversification of this scaffold. The causality behind experimental choices, detailed step-by-step protocols for the synthesis of the core scaffold and its derivatives, and methods for their characterization are presented. This guide is intended to equip researchers with the practical knowledge required to leverage the chloropyridazine scaffold for the discovery and development of next-generation herbicidal agents.
Introduction: The Chloropyridazine Core in Herbicide Design
The Strategic Importance of the Pyridazine Scaffold
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique electronic properties that make them valuable components in biologically active molecules.[1] In the context of agriculture, this scaffold is a key constituent in a range of commercial and developmental herbicides, fungicides, and plant growth regulators.[1][2][3] The ability to modulate the electronic and steric properties of the pyridazine ring through substitution allows for the fine-tuning of biological activity, selectivity, and environmental fate.
3,6-Dichloropyridazine: A Versatile and Reactive Synthon
The high utility of the chloropyridazine scaffold stems from the reactivity of its carbon-chlorine bonds. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which decreases the electron density of the ring carbons. This electronic deficit makes the ring susceptible to attack by nucleophiles. The chlorine atoms are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity allows for the sequential and controlled introduction of various functional groups (amines, ethers, thiols), making 3,6-dichloropyridazine an ideal starting point for building diverse libraries of potential herbicide candidates.[6][7]
Synthesis of the Core Scaffold: 3,6-Dichloropyridazine
The most common and economically viable route to 3,6-dichloropyridazine begins with maleic anhydride, which is first converted to pyridazine-3,6-diol (the tautomer of maleic hydrazide) and subsequently chlorinated.
Rationale for the Synthetic Route
This two-step process is favored in both laboratory and industrial settings due to the low cost of the starting materials and the high yields achievable. The chlorination step is critical, and powerful chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are required to replace the hydroxyl groups of pyridazine-3,6-diol with chlorine atoms.[8][9]
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol
This protocol is based on the chlorination of pyridazine-3,6-diol using phosphorus oxychloride.[9]
Materials:
Pyridazine-3,6-diol (Maleic hydrazide)
Phosphorus oxychloride (POCl₃)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round bottom flask (2L)
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 2L round bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1.115 mol).
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) to the flask at room temperature. Causality Note: A large excess of POCl₃ is used to act as both the chlorinating agent and the solvent, driving the reaction to completion.
Heating: Heat the reaction mixture to 80 °C and maintain this temperature overnight with stirring.
Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture and concentrate it under high vacuum at 55-60 °C to remove the excess POCl₃. This will result in a thick mass.
Workup - Quenching: Cool the residue to room temperature and dilute it with ethyl acetate (1 L). Very slowly and carefully, pour the mixture into an ice-cold saturated solution of sodium bicarbonate to quench the remaining POCl₃ and neutralize the acidic byproducts. The pH should be adjusted to ~8. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with extreme caution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (500 mL each).
Washing and Drying: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product. Further drying under vacuum at 50 °C will yield 3,6-dichloropyridazine as a solid.
The identity and purity of the synthesized 3,6-dichloropyridazine should be confirmed using standard analytical techniques:
¹H NMR: A single peak is expected in the aromatic region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 148, with a characteristic isotopic pattern (M+2, M+4) for a molecule containing two chlorine atoms.
Melting Point: A sharp melting point consistent with the literature value indicates high purity.[8]
Key Synthetic Transformations for Precursor Development
The conversion of 3,6-dichloropyridazine into valuable herbicide precursors is primarily achieved through nucleophilic aromatic substitution (SNAr).
Diagram of Synthetic Pathways
The following diagram illustrates the central role of 3,6-dichloropyridazine and its conversion into different classes of herbicide precursors.
Caption: Synthetic workflow from starting material to diverse herbicide precursors.
Synthesis of Aminopyridazine Derivatives
The introduction of an amino group is a common strategy in the development of herbicides.[10] The reaction of 3,6-dichloropyridazine with various amines can yield precursors with significant biological activity.
This protocol describes the condensation of 3,6-dichloropyridazine with an arylalkylamine, a reaction that has been shown to produce compounds with herbicidal activity against broadleaf weeds.[10]
Materials:
3,6-Dichloropyridazine
Substituted Arylalkylamine (e.g., benzylamine)
n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)
Sodium hydride (NaH) (if using DMF)
Round bottom flask
Reflux condenser
Procedure:
Reaction Setup: Dissolve 3,6-dichloropyridazine (1.0 eq) and the desired arylalkylamine (1.0-1.2 eq) in n-butanol. Causality Note: n-Butanol serves as a high-boiling solvent that facilitates the reaction without the need for a strong base, as the amine reactant can also act as an HCl scavenger. Using a slight excess of the amine can drive the reaction towards monosubstitution.
Heating: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold n-butanol.
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Alternative Condition: The reaction can also be performed in DMF using NaH as a base at elevated temperatures (120-130 °C).[10] The NaH deprotonates the amine, creating a more potent nucleophile.
Table 2: Summary of Protocol 2
Parameter
Value
Key Reactants
3,6-Dichloropyridazine, Arylalkylamine
Solvent
n-Butanol
Temperature
Reflux
Expected Product
3-Arylalkylamino-6-chloropyridazine
| Bioactivity | Herbicidal against broadleaf grasses[10] |
Synthesis of Pyridazinyloxyacetic Acid Precursors
Derivatives of aryloxyacetic acid are a well-known class of herbicides that often act as synthetic auxins or as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] Creating a pyridazinyloxy linkage is a key step in synthesizing such compounds.
This is a two-step process involving the initial substitution of one chlorine with a hydroxyl group, followed by an etherification reaction (Williamson ether synthesis).
Step A: Synthesis of 6-Chloropyridazin-3-ol
Hydrolysis: Gently reflux 3,6-dichloropyridazine in an aqueous basic solution (e.g., NaOH). The reaction conditions must be carefully controlled to favor monosubstitution over disubstitution.
Acidification: After the reaction, cool the mixture and carefully acidify with an acid like HCl to precipitate the 6-chloropyridazin-3-ol product.
Isolation: Collect the solid by filtration and dry thoroughly.
Step B: Etherification with an Acetate Moiety
Reaction Setup: In a suitable solvent like acetonitrile (CH₃CN), combine 6-chloropyridazin-3-ol (1.0 eq), methyl chloroacetate (1.1 eq), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq).[11][12] Causality Note: K₂CO₃ is a mild base that deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of methyl chloroacetate.
Heating: Stir the mixture at reflux for several hours until the reaction is complete.
Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by chromatography or recrystallization to yield the methyl (6-chloropyridazin-3-yloxy)acetate.
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like KOH, which is the final precursor for many HPPD inhibitor herbicides.[11][12]
Table 3: Summary of Protocol 3 (Step B)
Parameter
Value
Key Reactants
6-Chloropyridazin-3-ol, Methyl chloroacetate
Base/Solvent
K₂CO₃ / Acetonitrile
Temperature
Reflux
Reaction Type
Williamson Ether Synthesis
| Product Class | Pyridazinyloxyacetate |
Downstream Applications and Structure-Activity Relationships
The precursors developed through these protocols serve as building blocks for a wide array of final herbicidal products. For example, the chlorine atom remaining on the pyridazine ring can be targeted in subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce further complexity and modulate biological activity.[6]
Recent research has shown that specific substitutions on the pyridazine ring are crucial for targeting enzymes like phytoene desaturase (PDS). For instance, a 6-chloro substituent on the pyridazine ring was identified as a key group for post-emergence herbicidal activity in a series of novel PDS inhibitors.[13] This highlights the importance of the synthetic control offered by the protocols described herein, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.
Summary
The chloropyridazine scaffold, particularly 3,6-dichloropyridazine, is a highly valuable and versatile platform for the synthesis of herbicide precursors. The protocols detailed in this application note provide robust and reproducible methods for the preparation of the core scaffold and its subsequent functionalization through nucleophilic aromatic substitution. By explaining the rationale behind key experimental steps and providing clear, actionable procedures, this guide serves as a foundational resource for researchers in agrochemical discovery aiming to develop innovative and effective herbicide solutions.
References
Source: NINGBO INNO PHARMCHEM CO.,LTD.
Source: Google Patents (WO2011095459A1)
Source: ResearchGate (Request PDF)
Source: Google Patents (CN112645883A)
Title: Chemical Studies on 3,6-Dichloropyridazine (Part 2)
Title: Chemical Studies on 3,6-Dichloropyridazine (Part 2)
Title: 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates
Source: ZCPC API Manufacturer
URL
Title: Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors
Source: National Center for Biotechnology Information
URL
Title: Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors
Source: ResearchGate
URL
Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping
Source: PubMed
URL
Title: Pyridazine and pyridazinone compounds in crops protection: a review
Source: ResearchGate
URL
Title: Pyridazine and pyridazinone compounds in crops protection: a review
Source: PubMed
URL
Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)
Application Note: Accelerated Microwave-Assisted Synthesis and Functionalization of 6-Chloro-5-isopropylpyridazin-3-ylamine
Abstract & Strategic Significance The pyridazine core, particularly 6-Chloro-5-isopropylpyridazin-3-ylamine , represents a critical pharmacophore in modern drug discovery, serving as a structural linchpin in thyroid horm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The pyridazine core, particularly 6-Chloro-5-isopropylpyridazin-3-ylamine , represents a critical pharmacophore in modern drug discovery, serving as a structural linchpin in thyroid hormone receptor agonists (e.g., Resmetirom intermediates) and various kinase inhibitors.
Conventional thermal synthesis of this scaffold is often plagued by poor regioselectivity and sluggish kinetics due to the steric bulk of the isopropyl group at the C5 position. This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to overcome these steric energy barriers. By utilizing a pressurized microwave field, we achieve:
Enhanced Regioselectivity: Kinetic control favoring the nucleophilic attack at the less hindered C6 position.
Process Intensification: Reduction of reaction times from 12+ hours (thermal reflux) to <30 minutes.
Cleaner Profiles: Suppression of oxidative by-products common in prolonged thermal heating.
Chemical Context & Mechanism[1][2][3][4][5]
The Challenge of Sterics
In the precursor molecule, 3,6-dichloro-4-isopropylpyridazine , the isopropyl group exerts significant steric hindrance on the adjacent C3 chlorine. In a Nucleophilic Aromatic Substitution (
), the incoming nucleophile (ammonia) preferentially attacks the less hindered C6 position. Microwave irradiation amplifies this selectivity by rapidly accessing the transition state energy required for the specific desired pathway without providing the prolonged thermal soak that allows thermodynamic equilibration to the undesired isomer.
Reaction Pathway
The synthesis involves two key microwave-driven steps:
Step A (
): Regioselective amination of 3,6-dichloro-4-isopropylpyridazine.
Step B (Suzuki-Miyaura): Cross-coupling of the resulting amine to generate biaryl libraries.
Figure 1: Reaction pathway for the microwave-assisted synthesis and functionalization of the pyridazine scaffold.
Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine
Objective: Selective displacement of the C6-chlorine atom using aqueous ammonia.
Inerting: Purge the microwave vial with Nitrogen or Argon.
Charging: Add the Substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol) to the vial.
Solvent Addition: Add degassed 1,4-Dioxane and aqueous
.
Irradiation Parameters:
Temperature:
Hold Time: 15 minutes
Power: Dynamic (Max 150W)
Work-up: Dilute with water, extract with EtOAc, and purify via column chromatography.
Data Summary & Critical Parameters
Comparison: Thermal vs. Microwave
Parameter
Thermal Reflux (Conventional)
Microwave Assisted (This Protocol)
Impact
Reaction Time
12 - 18 Hours
30 Minutes
36x Faster
Temperature
(EtOH reflux)
(Superheated)
Higher Kinetic Energy
Solvent Volume
High (Dilute)
Low (Concentrated)
Greener Chemistry
Yield
45 - 60%
85 - 92%
Improved Efficiency
Regioselectivity
Moderate (Mixture of isomers)
High (>95% desired isomer)
Critical Quality Attribute
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Temperature too low for steric barrier.
Increase MW temp to . Ensure "PowerMax" or simultaneous cooling is off to maintain internal temp.
Bis-amination
Too much heat or insufficient ammonia excess.
Reduce temp to ; Increase concentration (use saturated).
Vial Failure
Excess pressure from ammonia gas.
Safety Critical: Do not exceed 50% volume fill. Ensure pressure limit is set to 250 psi.
Safety & Compliance
Pressure Hazards: Heating aqueous ammonia generates significant internal pressure. Always use certified microwave vials (e.g., Pyrex/Borosilicate) rated for 300 psi. Never heat in a domestic microwave or standard glassware.
Chemical Handling: Pyridazines can be bioactive.[4][5][6] Handle all intermediates as potential sensitizers.
Ventilation: Open reaction vessels only in a functioning fume hood to avoid inhalation of ammonia vapors.
References
Vertex Pharmaceuticals. (2024).[3] Process for synthesis of resmetirom and its intermediates.[3][7] WO2024084491A1. Retrieved from .
Harrer, A., et al. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry (RSC) Advances. Retrieved from .
BenchChem. (2025).[2] Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and analogs. Retrieved from .
PubChem. (2025).[6] 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline Compound Summary. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Process Chemistry Solutions Center.
Below is the technical support guide for the synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine (also known as 3-amino-6-chloro-5-isopropylpyridazine). This molecule is a critical intermediate in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom) and various kinase inhibitors.
The synthesis of this scaffold is notoriously difficult due to two main factors: regiocontrol during the alkylation of the pyridazine core and competitive hydrolysis during the amination step.
Synthetic Pathway & Critical Control Points[1][2]
The industrial standard and most scalable route involves a two-step sequence starting from 3,6-dichloropyridazine . While direct functionalization of 3-amino-6-chloropyridazine is possible, it often suffers from poor regioselectivity.
The "Field-Proven" Route
Step A (Minisci Alkylation): Radical alkylation of 3,6-dichloropyridazine to form 3,6-dichloro-4-isopropylpyridazine .
Step B (Regioselective SNAr): Nucleophilic aromatic substitution with ammonia to yield 6-Chloro-5-isopropylpyridazin-3-ylamine .
Workflow Visualization
Figure 1: Logical flow of the synthesis indicating critical steps and potential by-products.
Step A: Radical Alkylation (Minisci Reaction)
Objective: Introduction of the isopropyl group.
Common Yield: 30–50% (Unoptimized)
65–75% (Optimized)
The Protocol
The reaction utilizes a silver-catalyzed decarboxylation of isobutyric acid to generate isopropyl radicals.
Parameter
Standard Condition
Optimized Condition (High Yield)
Solvent
Water / Acetonitrile
Biphasic: Water / DCM or Chlorobenzene
Temperature
70–80°C
60–65°C (Strict Control)
Oxidant
Ammonium Persulfate
Ammonium Persulfate (Slow Addition)
Catalyst
AgNO₃ (10-20 mol%)
AgNO₃ (5-10 mol%) + TFA (0.5 eq)
Troubleshooting Guide: Step A
Q: My reaction turns black immediately and yield is <20%. What is happening?A: This is "Silver Mirror" precipitation coupled with rapid persulfate decomposition.
Root Cause: The temperature is too high during the oxidant addition, or the pH is uncontrolled.
Fix:
Biphasic System: Use a biphasic mixture (Water/DCM). The product extracts into the organic layer immediately upon formation, protecting it from over-alkylation or oxidation.
Acidification: Add H₂SO₄ or TFA to maintain pH < 2. Minisci reactions require a protonated heteroaromatic ring to activate it for nucleophilic radical attack.
Controlled Addition: Do not dump the persulfate. Add it as a saturated aqueous solution over 2–4 hours via syringe pump.
Q: I am seeing significant amounts of di-isopropyl product.A: The mono-alkylated product is more electron-rich (due to the alkyl group) and thus more reactive toward electrophilic radicals than the starting material.
Fix: Stop the reaction at 70-80% conversion rather than pushing for 100%. Unreacted 3,6-dichloropyridazine is easily recovered via distillation or column chromatography, whereas separating mono- and di-alkylated products is difficult.
Step B: Regioselective Amination
Objective: Convert one chloride to an amine.
Challenge: Ensuring the amine goes to Position 3 (relative to the isopropyl group) and preventing hydrolysis.
The Mechanism of Selectivity
In 3,6-dichloro-4-isopropylpyridazine , the two chlorines are chemically distinct:
C3-Cl: Ortho to the bulky isopropyl group (Sterically Hindered).
C6-Cl: Meta to the isopropyl group (Sterically Accessible).
Nucleophilic attack by ammonia occurs preferentially at the less hindered C6 position .
Note on Numbering: When C6 is aminated, the IUPAC numbering flips priority. The product becomes 6-chloro-5-isopropylpyridazin-3-amine . This is the desired target.
Troubleshooting Guide: Step B
Q: I am getting a mixture of the amine and a pyridazinone (OH substituted).A: You are using aqueous ammonia (NH₄OH).
Root Cause: At high temperatures (>100°C), water acts as a competing nucleophile, especially if the ammonia concentration drops due to off-gassing.
Fix: Switch to anhydrous conditions . Use 7N NH₃ in Methanol or Ethanol. Perform the reaction in a sealed pressure vessel (autoclave) at 120–130°C.
Q: The reaction is too slow (incomplete conversion after 24h).A: The isopropyl group donates electron density into the ring, deactivating it toward SNAr compared to the simple dichloropyridazine.
Fix:
Copper Catalysis: Add 5–10 mol% CuI (Copper Iodide) and L-proline. This shifts the mechanism from pure SNAr to a Ullmann-type coupling, which is less sensitive to electronic deactivation.
Concentration: Run the reaction at high concentration (2–3 M).
Summary of Analytical Specifications
When characterizing your isolated yield, ensure it meets these criteria to avoid failure in downstream steps (e.g., coupling to phenols for Resmetirom synthesis).
Attribute
Specification
Method
Note
Appearance
Off-white to pale yellow solid
Visual
Dark brown indicates oxidative impurities.
Purity (HPLC)
> 98.0%
a/a
Critical: <0.5% Pyridazinone impurity.
Regioisomer
> 99:1
¹H NMR
Confirm integration of aromatic proton singlet.
Water Content
< 0.5%
KF
Moisture interferes with subsequent couplings.
Decision Logic for Low Yields
Use this logic tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic tree for troubleshooting yield issues.
References
Vertex Pharmaceuticals. Process for synthesis of Resmetirom and its intermediates. WO2024084491A1. Patentscope. Link
BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem Technical Guides. Link
PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem Experimental Database. Link
PubChem. 3,6-Dichloro-4-isopropylpyridazine Compound Summary. National Library of Medicine. Link
The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. RSC Advances. Link
Optimization
Technical Support Center: Purification of 6-Chloro-5-isopropylpyridazin-3-ylamine
Welcome to the technical support guide for the purification of 6-Chloro-5-isopropylpyridazin-3-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 6-Chloro-5-isopropylpyridazin-3-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system for achieving the highest possible purity.
Section 1: Understanding Your Crude Product & Initial Assessment
A successful purification strategy begins with a thorough understanding of the impurity profile of your crude material. The synthetic route to pyridazine derivatives can often result in a mixture of starting materials, byproducts, and isomers.[1][2][3]
Q1: What are the most common impurities I should expect after synthesizing 6-Chloro-5-isopropylpyridazin-3-ylamine?
Answer: Based on common synthetic pathways for pyridazines, your crude product may contain several types of impurities:
Unreacted Starting Materials: Depending on the specific synthesis, these could include various diketones, hydrazines, or chlorinated precursors.
Positional Isomers: If the cyclization step is not perfectly regioselective, you may form isomers where the amine or isopropyl groups are on different positions of the pyridazine ring.
Hydrolysis Products: The amine group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, potentially reverting to the corresponding hydroxyl compound, 6-chloro-5-isopropylpyridazin-3-ol (or its keto tautomer, 6-Chloro-5-isopropylpyridazin-3(2H)-one).[4][5]
Over- or Under-chlorinated Species: If a chlorination step is involved in the synthesis of precursors, you might have related compounds with more or fewer chlorine atoms.[6]
Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMSO, DMF) can be difficult to remove completely.
Q2: How can I quickly analyze the purity and composition of my crude sample?
Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique to assess the complexity of your crude mixture.[7]
Purpose: TLC provides a rapid, qualitative snapshot of your sample, revealing the number of components and their relative polarities.
Procedure:
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Spot the solution onto a silica gel TLC plate.
Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., a mixture of Hexane and Ethyl Acetate).
Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.[7]
Expert Insight: The behavior of your compound on TLC is a direct predictor of its behavior in flash column chromatography. Use TLC to screen for an optimal solvent system that provides good separation between your target compound and its impurities. An ideal Rf (retention factor) for the target compound is typically between 0.25 and 0.35.
Section 2: Selecting the Right Purification Strategy
The choice of purification method depends directly on the nature of the impurities, the scale of your reaction, and the required final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purification method selection.
Section 3: Troubleshooting Guides and In-Depth Protocols
This section provides detailed methodologies and solutions to common problems encountered during purification.
3.1 Recrystallization: The Scalable Workhorse
Recrystallization is often the most efficient and scalable method for purifying solid compounds when impurities have different solubility profiles.[7]
Frequently Asked Questions (FAQs):
Q: My compound is "oiling out" instead of forming crystals. What's wrong?
A: This typically happens when the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of your solute. Try slowing the cooling rate (e.g., by placing the flask in a warm water bath that cools to room temperature) or switch to a lower-boiling point solvent.
Q: My recovery is very low. How can I improve the yield?
A: Low recovery can mean your compound has significant solubility in the cold solvent. To improve yield, you can try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. Alternatively, perform a second recrystallization on the mother liquor or switch to a solvent system where the compound's solubility is lower at cold temperatures.
Q: I've tried several solvents and can't find one that works well. What now?
A: A two-solvent system is the next logical step. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[8] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Protocol: Solvent Screening and Recrystallization
Solvent Screening: Place ~20-30 mg of your crude material into several small test tubes. Add a common solvent (see Table 1) dropwise to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
Decolorization (Optional): If the solution is colored by minor, highly polar impurities, you can add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Table 1: Common Solvents for Recrystallization of Heterocyclic Amines
Solvent
Boiling Point (°C)
Polarity
Notes
Isopropanol
82.5
Polar Protic
Often a good starting point for moderately polar compounds.[9]
Ethanol
78.4
Polar Protic
Similar to isopropanol; may have different solubility characteristics.[10]
Methanol
64.7
Polar Protic
Can be too good a solvent, but useful in two-solvent systems.[11]
Acetonitrile
81.6
Polar Aprotic
Good for compounds that are sensitive to protic solvents.
Ethyl Acetate
77.1
Mid-Polarity
Often used with a non-polar anti-solvent like Hexane.
| Toluene | 110.6 | Non-Polar | Useful for less polar compounds or as an anti-solvent. |
3.2 Flash Column Chromatography: For Complex Mixtures
Flash chromatography is the go-to method for separating compounds with different polarities that cannot be purified by recrystallization.[7][12]
Frequently Asked Questions (FAQs):
Q: My compound is streaking or tailing badly on the column, leading to broad peaks and poor separation. Why?
A: This is the most common issue when purifying basic amines on standard silica gel.[13] The amine group (a Lewis base) interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in tailing.[13] To fix this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This deactivates the acidic sites and allows your compound to elute as a sharp, symmetrical band.[7]
Q: I'm not getting any separation between my product and an impurity.
A: Your mobile phase is likely too polar (eluting everything too quickly) or not polar enough. The key is to find a solvent system where the Rf values of your components are well-separated on a TLC plate. If a single solvent system doesn't work, a gradient elution (gradually increasing the polarity of the mobile phase during the run) is required.
Q: The silica in my column has cracked or has channels. What happened?
A: This usually results from improper packing or letting the solvent level drop below the top of the silica bed.[7] Always ensure the column is packed uniformly and that the silica bed remains fully wetted with solvent throughout the entire process.
Caption: Effect of a basic modifier in flash chromatography.
Protocol: Flash Column Chromatography with a Basic Modifier
Select Mobile Phase: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and improved spot shape.
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and use gentle, consistent pressure to pack an even, stable bed.
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, for less soluble compounds, pre-adsorb the material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
Elution: Begin eluting the column with your chosen mobile phase. Collect fractions in test tubes and monitor the elution process by TLC.
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Table 2: Suggested Mobile Phase Systems for Flash Chromatography
System Components
Polarity
Typical Use Case
Hexane / Ethyl Acetate + 1% TEA
Low to Medium
The most common starting point for moderately polar amines.
Dichloromethane / Methanol + 1% NH4OH
Medium to High
For more polar amines that require a stronger mobile phase.[13]
| Toluene / Acetone + 1% TEA | Medium | Alternative system with different selectivity. |
3.3 Preparative HPLC: For Ultimate Purity
When impurities are very similar in structure (e.g., isomers) or when the highest possible purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][14]
Frequently Asked Questions (FAQs):
Q: What type of column and mobile phase should I start with?
A: For heterocyclic amines, a reversed-phase C18 or C8 column is standard.[7] The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for your basic amine, an acidic modifier is essential. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid are commonly used.[7][15] Formic acid is preferred if your compound is to be analyzed by mass spectrometry.[15]
Q: My final product contains residual TFA from the mobile phase. How do I remove it?
A: This is a common issue. After concentrating the HPLC fractions, the residue is often a TFA salt. To obtain the free base, dissolve the residue in a solvent like Dichloromethane or Ethyl Acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified free amine.
Q: How do I move from an analytical HPLC run to a preparative scale?
A: First, develop an optimized method on a small analytical column (e.g., 4.6 mm ID). Once you have good separation, the method can be scaled to a larger preparative column (e.g., 20-50 mm ID). The flow rate must be scaled proportionally to the cross-sectional area of the column. For example, moving from a 4.6 mm ID to a 21.2 mm ID column requires increasing the flow rate by a factor of (21.2/4.6)², which is approximately 21 times.
Protocol: Preparative Reversed-Phase HPLC
Analytical Method Development: On an analytical C18 column, develop a gradient method (e.g., 10-95% Acetonitrile in Water, with 0.1% TFA added to both solvents) that provides baseline separation of your target compound from all impurities.
Determine Loading Capacity: Perform a loading study by injecting increasing amounts of your sample onto the analytical column until the peak shape begins to deteriorate. This helps determine the maximum amount you can load onto the preparative column.
Scale-Up: Set up the preparative HPLC system with a larger C18 column. Adjust the gradient and flow rate according to the scaling calculations.
Purification Run: Dissolve the crude or semi-purified material in a minimal amount of a suitable solvent (e.g., DMSO or Methanol). Filter the solution to remove particulates, then inject it onto the preparative column.
Fraction Collection: Collect the eluent in fractions as your target compound peak emerges from the detector.
Analysis and Work-up: Analyze the fractions by analytical HPLC to identify the pure fractions. Combine the pure fractions, remove the organic solvent (acetonitrile/methanol) via rotary evaporation, and then lyophilize (freeze-dry) to remove the water. If TFA was used, perform a basic aqueous wash as described above.
Table 3: Typical Starting Conditions for Preparative HPLC
Parameter
Recommended Setting
Column
Reversed-Phase C18, 5-10 µm particle size
Mobile Phase A
Water + 0.1% TFA or 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% TFA or 0.1% Formic Acid
Gradient
10% to 95% B over 20-30 minutes
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) |
Section 4: Final Analysis and Storage
Q3: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is required to confirm purity and structure:
Purity Analysis: Use analytical HPLC with a standardized method. Purity is typically determined by the peak area percentage. A pure compound should show a single major peak (>99%).
Structural Confirmation:
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information and confirms the absence of structurally similar impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q4: What are the best practices for storing purified 6-Chloro-5-isopropylpyridazin-3-ylamine?
Answer: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., Argon or Nitrogen) can further prevent degradation over long periods.
References
Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography.
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
Google Patents. (2024). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.
Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
Googleapis.com. (2024). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column.
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
Biotage. (2023). Is there an easy way to purify organic amines?
International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
Optimizing recrystallization solvents for pyridazine amines
Welcome to the Pyridazine Chemistry Technical Support Center. Ticket ID: #PYR-CRYST-001 Subject: Optimization of Recrystallization Solvents for Pyridazine Amines Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyridazine Chemistry Technical Support Center.
Ticket ID: #PYR-CRYST-001
Subject: Optimization of Recrystallization Solvents for Pyridazine Amines
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Pyridazine Challenge
Pyridazine amines (e.g., 3-aminopyridazine, 4-aminopyridazine) present a unique purification challenge. Unlike simple aromatics, the 1,2-diazine ring creates a significant dipole moment and electron deficiency, while the amine group introduces hydrogen-bonding capability and basicity.
This duality often leads to two primary failure modes during recrystallization:
Oiling Out: The compound separates as a liquid phase rather than a crystal lattice due to high polarity or impurities depressing the melting point.[1][2]
Hydrate/Solvate Formation: The nitrogen lone pairs avidly bind to water or alcohols, altering physical properties.
This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond "trial and error" to "predict and control."
Module 1: Solvent Selection Logic
Q: Which solvent system should I screen first for a new pyridazine amine derivative?
A: Do not start with random solvents. Use the "Polarity-Match" principle. Pyridazine amines are polar. They require a polar solvent to dissolve at high temperatures, but a non-polar environment to force the lattice to form upon cooling.
The Golden Rule: Avoid acidic solvents (e.g., acetic acid) unless you specifically intend to isolate the salt form. The basic amine will protonate, preventing the crystallization of the free base.
Solvent Screening Matrix
Solvent Class
Specific Solvent
Role
Suitability for Pyridazine Amines
Notes
Alcohols
Ethanol (EtOH), Methanol (MeOH)
Solvent
High
Excellent for binary systems. Watch for solvates.
Esters
Ethyl Acetate (EtOAc), IPAC
Solvent/Antisolvent
Medium
Good "middle ground" polarity. Green alternative to DCM.
Use Heptane (higher BP) over Hexane to allow higher processing temps.
Chlorinated
DCM, Chloroform
Solvent
Low
Avoid. High toxicity and often creates "oils" with amines.
Polar Aprotic
DMSO, DMF
Solvent
Last Resort
Hard to remove. Use only if compound is insoluble in alcohols.
Decision Logic Visualization
The following decision tree outlines the logical flow for selecting your initial solvent system.
Caption: Logic flow for determining whether a single or binary solvent system is required based on initial solubility observations.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture, or when impurities depress the melting point significantly [1].[1][2]
The Protocol to Rescue an Oiled Batch:
Re-dissolve: Heat the mixture back to reflux until the oil dissolves completely.
Add More Solvent: Add 10-20% more of the good solvent (the one it dissolves in). This lowers the saturation point, hopefully below the "oiling" temperature.
Seed at the Cloud Point:
Cool the solution very slowly.
As soon as you see a faint turbidity (cloudiness), add a seed crystal of pure product.
Note: If you lack seed crystals, scratch the glass wall with a rod to induce nucleation.[4]
Trituration (The Nuclear Option): If it oils out again, decant the solvent. Add an ethereal solvent (Diethyl ether or MTBE) to the oil and scratch vigorously. This removes non-polar impurities and often forces the oil to solidify.
Caption: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).
Module 3: Advanced Purity & Polymorphism
Q: My NMR is clean, but the crystals are colored, or the melting point is broad.
A: Pyridazine amines are prone to oxidation (forming N-oxides) and azo-coupling, which produce highly colored impurities even at trace levels (ppm).
The Solution: Activated Carbon & Hot Filtration
Do not skip the hot filtration step.
Dissolve compound in boiling solvent.
Add Activated Carbon (Charcoal) (1-5% by weight). Warning: Add carefully to avoid boil-over.
Q: Can I use acid to help dissolve the amine?A: Only if you want the salt.
Neutral Recrystallization: Use neutral solvents (EtOH, EtOAc).
Salt Recrystallization: If the neutral amine refuses to crystallize, dissolve in EtOH and add 1 equivalent of HCl or Methanesulfonic acid. Pyridazine salts often crystallize much better than their free bases due to ionic lattice forces [2].
Module 4: Standard Operating Procedure (SOP)
Workflow: Binary Recrystallization of a Pyridazine Amine
This protocol assumes a standard Ethanol (Solvent) / Heptane (Antisolvent) system, which is robust for most aminopyridazines.
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add Ethanol dropwise while heating on a hot plate/block (set to 80°C).
Swirl constantly. Add just enough Ethanol to dissolve the solid completely at boiling.
Checkpoint: If insoluble particles remain after significant solvent addition, perform a Hot Filtration immediately.
The "Cloud Point":
Keep the solution boiling.
Add Heptane dropwise.
Continue adding until a persistent cloudiness (turbidity) appears and does not go away with swirling.
The "Clear Point":
Add Ethanol again, dropwise (usually 1-5 drops), just until the solution becomes clear again.
Controlled Cooling:
Remove from heat.[1][5] Place the flask on a cork ring or wood block (insulator).
Allow to cool to Room Temperature (RT) undisturbed. Do not put it on ice yet.
Why? Rapid cooling traps impurities and causes oiling.[1][5]
Harvest:
Once equilibrated at RT for 1 hour, move to an ice bath for 15 minutes to maximize yield.
Filter via vacuum filtration. Wash crystals with cold Heptane.
Controlling temperature for chlorination of isopropylpyridazin-3-one
Topic: Precision Temperature Control in the Chlorination of 6-isopropylpyridazin-3(2H)-one Reagent Focus: Phosphorus Oxychloride ( ) Target Product: 3-chloro-6-isopropylpyridazine Introduction: The Thermal Paradox of Chl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Precision Temperature Control in the Chlorination of 6-isopropylpyridazin-3(2H)-one
Reagent Focus: Phosphorus Oxychloride (
)
Target Product: 3-chloro-6-isopropylpyridazine
Introduction: The Thermal Paradox of Chlorination
The conversion of 6-isopropylpyridazin-3(2H)-one to 3-chloro-6-isopropylpyridazine is a deceptively simple nucleophilic aromatic substitution that frequently fails during scale-up due to thermal mismanagement.
The reaction follows a bimodal thermal requirement :
Kinetic Initiation (Low Temp): Formation of the reactive dichlorophosphoryl intermediate requires controlled, low temperatures to prevent immediate exotherms.
Thermodynamic Completion (High Temp): Breaking the C-O bond and forming the C-Cl bond requires significant thermal energy (reflux).
Failure to respect this "Cold-then-Hot" profile results in two primary failure modes: runaway exotherms (safety hazard) or "Black Tar" formation (yield loss via polymerization).
Module 1: Reaction Setup & Thermal Dynamics
Q: What is the optimal temperature profile for this reaction?
A: You must employ a Two-Stage Temperature Protocol . Do not heat the reaction immediately upon mixing.
Stage 1: Activation (0°C to 25°C):
Action: Add
dropwise to the pyridazinone (often suspended in an inert solvent like acetonitrile or toluene, or neat) at 0–10°C .
Reasoning: The initial reaction is the formation of the O-phosphorylated intermediate (see Diagram 1). This step is highly exothermic. If you add reagents at high heat, the instantaneous release of enthalpy can exceed the condenser's capacity, leading to a runaway.
Validation: The slurry should thin out or change color (often to yellow/orange) as the intermediate forms.
Stage 2: Substitution (80°C to 110°C):
Action: Once addition is complete and the exotherm subsides, slowly ramp the temperature to reflux (
bp ~106°C).
Reasoning: The displacement of the phosphate group by the chloride ion (
) has a high activation energy. It will not occur at room temperature.
Duration: Maintain reflux for 3–6 hours. Monitoring via HPLC/TLC is mandatory here.
Q: Why does the reaction mixture turn into a viscous "black tar" at high temperatures?
A: "Black tar" indicates thermal polymerization or oxidative degradation , usually caused by two factors:
Superheating: If the internal temperature exceeds 120°C (often occurring if solvent boils off or during uncontrolled exotherms), the electron-deficient pyridazine ring becomes susceptible to radical polymerization.
Stagnant Hot Spots: On scale-up, poor agitation creates hot spots near the reactor walls.
Fix: Ensure vigorous mechanical stirring. If using a heating mantle, use an oil bath for uniform heat distribution.
Module 2: Troubleshooting Impurities & Yield
Q: My TLC showed complete conversion, but after workup, I see starting material (pyridazinone) again. Why?
A: This is a classic case of Reverse Hydrolysis during the quench.
The Mechanism: The product, 3-chloro-6-isopropylpyridazine, is relatively stable. However, if the reaction was incomplete and the phosphorylated intermediate remained, quenching with water hydrolyzes this intermediate back to the starting pyridazinone, not the product.
The Fix:
Ensure the "Hot Stage" (Reflux) is maintained long enough (check HPLC for disappearance of the intermediate, not just the starting material).
Quench Protocol: Never pour water into the reaction. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. This dissipates the heat of hydrolysis (
) instantly, preventing local acid-catalyzed degradation.
Q: How does the isopropyl group affect temperature limits?
A: The isopropyl group at the 6-position activates the ring slightly but also introduces a risk of benzylic oxidation or de-alkylation under extreme radical conditions (e.g., if
is used excessively at >140°C).
Limit: Do not exceed 115°C.
Observation: If you see a new impurity spot with a lower Rf (more polar) that is not the starting material, check for oxidation of the isopropyl CH to a tertiary alcohol or alkene formation.
Module 3: Visualization of Reaction Pathway
Diagram 1: Mechanistic Pathway & Thermal Dependence
This diagram illustrates the critical transition from the low-temperature phosphorylation to the high-temperature chlorination.
Caption: The reaction proceeds via an O-phosphorylated intermediate. Low temp prevents runaway; high temp drives the Cl- substitution.
Module 4: Safety & Scale-Up Protocols
Q: How do I safely quench the reaction on a 100g+ scale?
A: The quench is the most hazardous step due to the violent hydrolysis of excess
.
Protocol:
Cool Down: Cool the reaction mass to 20–25°C.
Dilution: Dilute with an organic solvent (DCM or Toluene) before quenching. This acts as a heat sink.
Inverse Addition: Slowly add the reaction mixture into a stirred slurry of Ice + Sodium Acetate (or NaHCO3) .
Note: Using a buffer (Sodium Acetate) prevents the pH from dropping too low, which minimizes acid-catalyzed side reactions.
Temp Control: Maintain quench temperature <20°C by controlling addition rate.
Summary of Critical Parameters
Parameter
Specification
Consequence of Deviation
Addition Temp
0°C – 10°C
Rapid exotherm, solvent boil-over.
Reaction Temp
80°C – 110°C (Reflux)
<80°C: Incomplete conversion. >120°C: Tar formation.
Reaction Time
3 – 6 Hours
Too short: Intermediate hydrolysis. Too long: Degradation.
Quench Method
Inverse (Mix into Ice)
Direct water addition causes violent eruption.
References
GuideChem. (2024). Synthesis of 3,6-dichloro-4-isopropylpyridazine - Routes and Conditions. Retrieved from
National Institutes of Health (NIH). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Retrieved from
Vertex AI Search. (2024). Process for the preparation of 3,6-dichloro-4-isopropyl pyridazine. Retrieved from
PrepChem. (2023). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from
Common Organic Chemistry. (2023). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-5-isopropylpyridazin-3-ylamine versus Key Regioisomers
Chapter 1: The Challenge of Regioisomerism in Substituted Pyridazines The synthesis of multi-substituted pyridazines can often yield a mixture of constitutional isomers, or regioisomers, which possess the same molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Chapter 1: The Challenge of Regioisomerism in Substituted Pyridazines
The synthesis of multi-substituted pyridazines can often yield a mixture of constitutional isomers, or regioisomers, which possess the same molecular formula but differ in the connectivity of their atoms.[1][2] For our target molecule, 6-Chloro-5-isopropylpyridazin-3-ylamine, synthetic precursors could potentially lead to the formation of several other isomers. Differentiating these compounds is non-trivial as they may exhibit similar physical properties, such as melting point and chromatographic retention times. This guide will focus on distinguishing the target from two primary, challenging regioisomers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Validation & Regioselective Assignment of 6-Chloro-5-isopropylpyridazin-3-ylamine via X-ray Crystallography
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Regioselectivity Challenge
In the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196), the intermediate 6-Chloro-5-isopropylpyridazin-3-ylamine (Target) is frequently accompanied by its regioisomer, 6-Chloro-4-isopropylpyridazin-3-ylamine (Impurity).
Because the pyridazine ring is electron-deficient and the isopropyl group introduces steric bulk, nucleophilic aromatic substitution (
) or ring-closure reactions often yield mixtures. Distinguishing these isomers by 1D H NMR is notoriously difficult due to the lack of coupling partners for the single aromatic proton.
This guide compares the X-ray Crystallography workflow (the definitive structural assignment tool) against NMR spectroscopy (the screening alternative), demonstrating why X-ray data is the mandatory "Gold Standard" for certifying reference materials in this class of compounds.
Technical Comparison: X-ray vs. NMR
The following table objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against the standard alternative, Nuclear Magnetic Resonance (NMR), for this specific pyridazine scaffold.
Feature
Method A: SC-XRD (The Gold Standard)
Method B: NMR (H / NOESY)
Primary Output
3D Electron Density Map ( vs )
Chemical Shifts () & Coupling ()
Regioisomer Certainty
Absolute (100%) . Direct visualization of the isopropyl group relative to the amine/chlorine.
Ambiguous (60-80%) . The single aromatic proton singlet appears at similar (~7.4 ppm) in both isomers.
Stereochemistry
Defines absolute configuration (if chiral) and packing.
Requires chiral shift reagents or derivatization.[1]
Dissolve 20 mg of the crude amine in 1.5 mL of HPLC-grade Methanol in a small inner vial.
Place the inner vial uncapped inside a larger jar containing 10 mL of Diethyl Ether.
Seal the outer jar tightly and store at
in a vibration-free environment.
Causality: The slow diffusion of ether vapor reduces the solubility of the pyridazine in methanol, promoting ordered lattice formation (Space Group
is typical for these planar systems).
Phase 2: Data Collection Strategy
Temperature: Maintain crystal at 100 K (using
stream).
Reasoning: Reduces thermal vibration (Debye-Waller factor), significantly improving resolution of the isopropyl methyl groups which often exhibit high thermal motion.
Resolution Goal:
Å (essential to resolve C-C vs C-N bonds clearly).
Redundancy: Aim for
to ensure high data quality ().
Phase 3: Structural Refinement (SHELX)
Direct Methods (SHELXT): Locate the heavy Chlorine atom (
) first to phase the structure.
Refinement (SHELXL): Refine anisotropic displacement parameters for all non-hydrogen atoms.
Validation: Check the Flack parameter if the space group is non-centrosymmetric (though unlikely for this achiral molecule).
Structural Decision Logic (Visualized)
The following diagram illustrates the critical decision pathway used to assign the regioisomer based on the crystallographic data.
Caption: Workflow for distinguishing the 5-isopropyl target from the 4-isopropyl impurity using intramolecular atomic distances derived from X-ray data.
Representative Crystallographic Data
When analyzing the dataset, compare your refinement statistics against these representative values for high-quality pyridazine amine structures.
Parameter
Typical Value (Target Range)
Interpretation
Space Group
(Monoclinic)
Common for planar heteroaromatics; allows H-bonded dimers.
Unit Cell Volume ()
~850 - 950 ()
Consistent with a molecular weight of ~171.6 g/mol .
R-Factor ()
(5%)
Indicates excellent agreement between model and data.
Bond Length
Å
Indicates partial double-bond character (conjugation).
Bond Length
Å
Standard aromatic C-Cl bond.
H-Bonding
Intermolecular chains are expected (Distance ~2.9 Å).
Critical Analysis Point:
In the 5-isopropyl isomer , the electron density map will show the isopropyl methine carbon attached to
. The distance between this carbon and the Chlorine atom at will be approximately 2.8–3.0 Å (sterically crowded). In the 4-isopropyl isomer , this distance increases to >5.0 Å , as they are separated by the proton. This geometric fact is irrefutable evidence of regiochemistry.
References
Resmetirom (MGL-3196) Impurity Profiling
Context: Identification of pyridazine impurities in thyroid hormone receptor agonists.
Source:
Regioselectivity in Pyridazine Synthesis
Title: On the Regioselectivity of Attack of Nucleophiles
Source:
Crystallographic Standards for Small Molecules
Title: Crystal structure of resmetirom heminonahydrate Form CSI (demonstr
Source:
General Protocol for Pyridazine Crystalliz
Title: Synthesis and X-ray Crystal Structure Analysis of Substituted Pyridazines.
Elemental Analysis Standards for 3-Amino-6-Chloropyridazine Derivatives: A Comparative Technical Guide
Executive Summary For medicinal chemists, 3-amino-6-chloropyridazine represents a critical yet analytically challenging scaffold. Its nitrogen-rich heterocyclic core (N=N), combined with a halogen substituent, creates a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For medicinal chemists, 3-amino-6-chloropyridazine represents a critical yet analytically challenging scaffold. Its nitrogen-rich heterocyclic core (N=N), combined with a halogen substituent, creates a "perfect storm" for combustion analysis failures. Standard automated protocols often yield low nitrogen/carbon values due to incomplete combustion (refractory carbon formation) and halogen interference.
This guide objectively compares three validation standards: Standard Automated Combustion , Optimized Catalytic Combustion , and Quantitative NMR (qNMR) . While the ACS standard remains a strict
tolerance, achieving this for pyridazine derivatives requires specific protocol deviations detailed below.
The Analytical Challenge
The pyridazine ring (1,2-diazine) possesses a high dipole moment and significant stacking energy. When coupled with an amine at C3 and chlorine at C6, two specific failure modes occur during standard combustion:
Refractory Carbon Formation: The high nitrogen content can lead to the formation of thermally stable carbon nitrides (
) that resist oxidation at standard temperatures ().
Halogen Interference: Chlorine atoms released during combustion can react with the water trap or the reduction copper, leading to skewed Hydrogen and Nitrogen results if not specifically scrubbed.
Comparative Analysis of Methods
Method A: Standard Automated Combustion (CHNS)
The baseline high-throughput method found in most service labs.
Cons: High failure rate for this scaffold. Often yields Carbon values outside the
tolerance due to incomplete oxidation.
Verdict:Not Recommended for final purity validation of 3-amino-6-chloropyridazine derivatives without modification.
Method B: Optimized Catalytic Combustion (The "Gold Standard")
The required protocol for publication-quality data.
Mechanism: Combustion at elevated temperatures (
) with the addition of oxidative catalysts (e.g., or ) directly to the sample capsule.
Pros: The catalyst provides a localized oxygen source and disrupts graphitic lattice formation, ensuring 100% conversion to
and .
Cons: More expensive; requires operator expertise to handle ash residues.
Verdict:Highly Recommended for confirming elemental composition.
Method C: Quantitative NMR (qNMR)
The modern, orthogonal alternative.
Mechanism: Proton counting relative to a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).
Pros: Nondestructive; confirms purity and solvate stoichiometry simultaneously; unaffected by combustion resistance.
Cons: Does not prove elemental composition (only protonated purity); requires high-precision weighing (>5-digit balance).
Verdict:Essential Complement. Use qNMR to validate the "Salt Form" (e.g., HCl salts) before attempting Method B.
Data Presentation: Performance Comparison
The following table simulates a typical validation attempt for 3-amino-6-chloropyridazine (Free Base) .
Theoretical Values: C: 37.09%, H: 3.11%, N: 32.44%
Metric
Method A: Standard CHN
Method B: Optimized (w/ )
Method C: qNMR (1H)
Carbon Found
36.55% (Fail: -0.54%)
37.05% (Pass: -0.04%)
N/A (Purity: 99.8%)
Nitrogen Found
31.80% (Fail: -0.64%)
32.41% (Pass: -0.03%)
N/A
Sample Size
1.5 - 2.0 mg
2.0 - 3.0 mg
5.0 - 10.0 mg
Key Variable
Flow rate / Temp
Oxidant Additive
Internal Standard Mass
Primary Error
Incomplete Combustion
Weighing Error
Baseline Integration
Status
REJECTED
ACCEPTED
ACCEPTED (Purity)
Experimental Protocols
Protocol 1: Optimized Combustion for Chlorinated Pyridazines
Objective: Achieve
accuracy by mitigating refractory carbon and chlorine interference.
Sample Preparation:
Dry the sample under high vacuum (
mbar) at for 12 hours. Note: Amino-pyridazines are hygroscopic; failure to dry is the #1 cause of Hydrogen errors.
Verify the salt form (Free base vs. HCl) via Silver Nitrate titration if uncertain.
Capsule Loading:
Weigh 2.5 mg (
mg) of sample into a Tin (Sn) capsule.
Crucial Step: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide () powder directly over the sample.
Seal the capsule hermetically (cold weld).
Instrument Parameters (Example: Elementar vario EL cube):
Furnace Temp: Set to
(Boost mode).
Oxygen Dosing: Increase
dosing time by 20% relative to standard organics.
Halogen Scrubber: Ensure the reduction tube contains a fresh Silver wool zone (heated to
) to trap Chlorine gas as AgCl.
Protocol 2: qNMR Purity Assessment
Objective: Determine absolute purity to support EA data.
Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) as the Internal Standard (IS). It has a sharp singlet at
6.3 ppm, distinct from the pyridazine aromatic protons ( 7-8 ppm).
Preparation:
Weigh
mg of Sample () and mg of IS () into the same vial using a 5-digit balance. Record weights to 0.01 mg precision.
Dissolve in 0.6 mL DMSO-
.
Acquisition:
Pulse delay (
) must be (typically 30-60 seconds) to ensure full relaxation.
Acquire 16-32 scans.
Calculation:
Visualizations
Diagram 1: The Analytical Decision Matrix
Caption: Logical workflow for selecting the correct analytical method based on sample characteristics.
Diagram 2: The Optimized Combustion Train
Caption: Chemical pathway inside the analyzer showing how additives and scrubbers solve the Cl/N interference.
References
American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[1][2] [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5][6] Journal of Medicinal Chemistry.[7] [Link]
Exeter Analytical. (n.d.). Technical Note: Combustion Analysis of Refractory Materials.[Link]
Personal protective equipment for handling 6-Chloro-5-isopropylpyridazin-3-ylamine
This guide outlines the safety, operational, and disposal protocols for 6-Chloro-5-isopropylpyridazin-3-ylamine .[1][2][3] Note on Chemical Identity & Safety Profiling: While specific Safety Data Sheets (SDS) for this pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety, operational, and disposal protocols for 6-Chloro-5-isopropylpyridazin-3-ylamine .[1][2][3]
Note on Chemical Identity & Safety Profiling:
While specific Safety Data Sheets (SDS) for this precise isomer (5-isopropyl) are often proprietary to specific synthesis campaigns, its safety profile is structurally derived from the Chloropyridazinamine class (e.g., CAS 5469-69-2 and CAS 1007-55-2). As a Senior Application Scientist, I have applied the Precautionary Principle , categorizing this substance based on the most potent analogs in its class to ensure maximum personnel protection.
STOT-SE: Category 3 (H335) – May cause respiratory irritation.
Sensitization Warning: Aminopyridazines possess structural alerts for skin sensitization. Treat as a potential sensitizer.
Part 2: Personal Protective Equipment (PPE) Stratification
Effective protection requires matching the PPE to the physical state of the chemical. Amines are notorious for permeating standard glove materials over time.
PPE Decision Matrix
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Synthesis/Extraction)
Spill Cleanup (Emergency)
Respiratory
N95 / P2 Respirator (Minimum) or Fume Hood
Fume Hood (Sash < 18")
Half-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG/P100)
Hand Protection
Nitrile (Single layer, >0.11mm)
Double Gloving (Inner: Nitrile; Outer: Neoprene or Laminate if using DCM/Chloroform)
Silver Shield / Laminate (Chemical resistant)
Eye Protection
Safety Glasses with Side Shields
Chemical Splash Goggles (Unvented)
Face Shield + Goggles
Body Defense
Standard Lab Coat (Cotton/Poly)
Lab Coat + Chemical Apron (Tyvek/PVC)
Tychem Suit or equivalent impervious coverall
Critical Insight (Glove Permeation):
Chlorinated amines in organic solvents (especially Dichloromethane or Methanol) can permeate standard nitrile gloves in <15 minutes. Rule of Thumb: If your outer glove touches liquid, change it immediately.
Part 3: Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you work. This workflow minimizes static discharge (common with crystalline amines) and aerosolization.
Workflow Visualization
Figure 1: Cradle-to-Grave operational flow ensuring containment at every stage.
Detailed Protocols
1. Weighing & Transfer (The High-Risk Step)
The Hazard: Crystalline aminopyridazines are often electrostatic. They "jump" onto spatulas and balance pans, creating invisible dust.
The Protocol:
Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.
Work strictly inside a chemical fume hood or a powder containment enclosure.
Wet Transfer Method: If possible, pre-weigh the solvent in the reaction vessel, then add the solid directly to the solvent to immediately suppress dust generation.
2. Reaction Monitoring
The Hazard: Heating this compound with strong acids can release toxic chloride vapors or nitrogen oxides.
The Protocol:
Ensure the reaction vessel is vented through a scrubber or into the fume hood exhaust.
Incompatibility Check: Store and react away from strong oxidizing agents (e.g., permanganates) and acid chlorides (unless intended for acylation) to prevent uncontrolled exotherms.
Part 4: Disposal & Decontamination
Improper disposal of halogenated heterocycles is a common compliance violation.
Waste Stream
Classification
Handling Instruction
Solid Waste
Hazardous Chemical Solid
Double-bag in clear polyethylene. Label as "Toxic Solid, Organic."
Liquid Waste
Halogenated Organic
DO NOT mix with general organic solvents (Acetone/Hexane). The chlorine atom requires high-temperature incineration (>1100°C) to prevent dioxin formation.
Contaminated Sharps
Chemically Contaminated
Dispose of needles/syringes in a rigid sharps container labeled "Cytotoxic/Toxic" if the compound is bioactive.
Decontamination Solution:
For cleaning bench surfaces or glassware:
Use a 5% Surfactant (Soap) + Water solution first to solubilize the amine.
Follow with an Ethanol wipe.
Avoid using Bleach (Sodium Hypochlorite) initially, as it can react with the amine group to form chloramines (toxic gas).
Part 5: Emergency Response
Scenario: Powder Spill (>1 gram)
Evacuate the immediate area (radius 3 meters).
Don PPE: Double nitrile gloves, N95 respirator, goggles.
Contain: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).
Clean: Scoop material into a waste jar. Wipe surface with soapy water.[4]
Verify: Check area with UV light (pyridazines often fluoresce) to ensure complete removal.
Scenario: Eye Contact
Immediate Flush: 15 minutes minimum at an eyewash station.[1]
Mechanism: Amines are basic; they saponify fatty acids in the cornea, causing deep tissue damage faster than acids. Speed is critical.
References
PubChem. (n.d.). Compound Summary: 6-Chloropyridazin-3-amine (Parent Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use.[1][2][3][5][6] United States Department of Labor. Retrieved from [Link]